molecular formula C7H2BrF3N2O B3031941 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine CAS No. 886373-24-6

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Cat. No.: B3031941
CAS No.: 886373-24-6
M. Wt: 267.00
InChI Key: DAHJPNADZCRUKJ-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine is a useful research compound. Its molecular formula is C7H2BrF3N2O and its molecular weight is 267.00. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-2-(trifluoromethyl)-[1,3]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3N2O/c8-3-1-4-5(12-2-3)14-6(13-4)7(9,10)11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHJPNADZCRUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=C(O2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201233789
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
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Molecular Weight

267.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886373-24-6
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886373-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201233789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Properties and Stability of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 886373-24-6) is a specialized heterocyclic scaffold widely utilized in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., c-KIT, VEGFR-2) and as a bioisostere for purine bases. Its structural core combines an electron-deficient pyridine ring fused with an oxazole ring, substituted with a lipophilic trifluoromethyl group and a reactive bromine handle.

This guide provides a technical analysis of its chemical behavior, synthesis, and stability profiles, designed for researchers optimizing lead compounds or designing novel synthetic routes.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
IUPAC Name 6-Bromo-2-(trifluoromethyl)[1,3]oxazolo[5,4-b]pyridine
CAS Number 886373-24-6
Molecular Formula C₇H₂BrF₃N₂O
Molecular Weight 267.00 g/mol
Appearance Off-white to pale yellow solid
Predicted LogP ~3.0 (Lipophilic due to -CF₃ and -Br)
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water
pKa (Predicted) Weakly basic (Pyridine N); conjugate acid pKa < 1.0 due to EWG effects
Structural Analysis

The molecule features three distinct electronic zones:

  • The Pyridine Core ([5,4-b] fusion): The nitrogen at position 4 (in the fused system) exerts a strong electron-withdrawing effect, making the ring electron-deficient.

  • The 2-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that enhances lipophilicity and metabolic stability but renders the C-2 position susceptible to nucleophilic attack under harsh conditions.

  • The 6-Bromine Handle: Located para to the pyridine nitrogen, this position is deactivated towards electrophilic aromatic substitution but is highly primed for metal-catalyzed cross-coupling reactions.

Synthesis & Retrosynthetic Analysis

The most robust synthetic route for the [5,4-b] isomer involves the cyclization of 2-amino-3-hydroxypyridine derivatives. Note that the [4,5-b] isomer is derived from 2-amino-3-hydroxypyridine, whereas the [5,4-b] isomer typically requires 3-amino-2-hydroxypyridine (or 2-pyridone) precursors.

Retrosynthetic Scheme (Graphviz)

Synthesis Target 6-Bromo-2-(trifluoromethyl) oxazolo[5,4-b]pyridine Intermediate N-(5-Bromo-2-oxo-1,2- dihydropyridin-3-yl)-2,2,2- trifluoroacetamide Intermediate->Target Cyclodehydration (POCl3 or PPA, Heat) Precursor 3-Amino-5-bromo- 2-hydroxypyridine Precursor->Intermediate Acylation (TFAA, 0°C) Reagent Trifluoroacetic Anhydride (TFAA) or TFA/POCl3 Reagent->Intermediate

Figure 1: Retrosynthetic pathway for the construction of the oxazolo[5,4-b]pyridine core.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard procedures for oxazolo[5,4-b]pyridine synthesis.

  • Acylation: Suspend 3-amino-5-bromo-2-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0°C. Dropwise add trifluoroacetic anhydride (TFAA) (1.2 eq). Stir at room temperature for 2–4 hours until the starting material is consumed.

  • Cyclization: The intermediate amide can often be cyclized in situ or in a second step.

    • Method A (One-pot): Evaporate solvent, redissolve in toluene/POCl₃, and reflux for 3–6 hours.

    • Method B (Mild): Use PPA (Polyphosphoric acid) or PPE (Polyphosphate ester) at 100–120°C.

  • Workup: Quench carefully with ice-water (exothermic!). Neutralize with NaHCO₃ to pH 7–8. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity Profile

The compound is a versatile intermediate.[1] Its reactivity is defined by the competition between the labile bromine atom and the stability of the oxazole ring.

Reactivity Map (Graphviz)

Reactivity Center 6-Bromo-2-(trifluoromethyl) oxazolo[5,4-b]pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) Forms: Biaryls Center->Suzuki C-6 Reactivity (Major) Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Forms: C-N Bonds Center->Buchwald C-6 Reactivity NuAttack Nucleophilic Attack (C-2) (Strong OH- or Alkoxides) Risk: Ring Opening Center->NuAttack Instability Risk SnAr SnAr (Rare) Displacement of Br Requires strong EWG activation Center->SnAr Minor Pathway Reduction Hydrogenolysis (H2, Pd/C) Removes Br Center->Reduction

Figure 2: Reactivity landscape. Green nodes indicate constructive synthetic pathways; Red indicates degradation risks.

Key Transformations
  • Palladium-Catalyzed Cross-Coupling (C-6 Position):

    • Suzuki-Miyaura: The C-Br bond is highly reactive towards oxidative addition by Pd(0). Coupling with aryl/heteroaryl boronic acids proceeds readily using standard catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) and bases (K₂CO₃, Cs₂CO₃).

    • Buchwald-Hartwig: Amination at C-6 is possible but may require specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning by the pyridine nitrogen.

  • Nucleophilic Attack (C-2 Position):

    • The C-2 carbon is electron-deficient due to the adjacent nitrogen, oxygen, and the CF₃ group.

    • Risk: Treatment with strong hydroxide bases (NaOH, KOH) at high temperatures can lead to the attack of OH⁻ at C-2, resulting in ring opening to form the corresponding N-(3-amino-2-hydroxypyridin-3-yl)-trifluoroacetamide or complete hydrolysis to the aminopyridinol.

Stability & Handling Guide

Stability Decision Matrix
ConditionStability RatingNotes
Thermal (Solid State) High Stable up to melting point (>150°C). Suitable for long-term storage.
Acidic (Aq. HCl) High The oxazole ring resists acid hydrolysis at ambient temperature.
Basic (Aq. NaOH) Low/Moderate Critical Risk: Strong bases (pH > 12) can induce ring opening. Use mild bases (Carbonates, Phosphates) for reactions.
Oxidative High The electron-deficient ring system is resistant to oxidation.
Photolytic Moderate Store in amber vials. Fluorinated heterocycles can be photo-active.[2][3]
Storage Protocols
  • Environment: Store at 2–8°C (short term) or -20°C (long term).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible, though the solid is relatively air-stable.

  • Moisture: Store in a desiccator. While not immediately hygroscopic, long-term exposure to humidity can degrade the surface purity.

Applications in Drug Discovery[8]

This scaffold acts as a bioisostere for purine , making it highly relevant for ATP-competitive kinase inhibitors.

  • Kinase Targeting: The pyridine nitrogen (N-1 or N-3 depending on numbering convention, here N-4 in fusion) can serve as a hydrogen bond acceptor in the hinge region of kinases.

  • Lipophilicity Tuning: The -CF₃ group increases membrane permeability and metabolic stability (blocking metabolic hot-spots).

  • Vector Extension: The 6-Br handle allows the attachment of "tail" groups (solubilizing groups, morpholines, piperazines) to access the solvent-exposed regions of the binding pocket.

References

  • Synthesis of Oxazolo[5,4-b]pyridine Derivatives

    • Source: Pustolaikina, I., et al. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives." MDPI, 2026. Link

    • Relevance: Confirms the cyclization route from 3-aminopyridin-2(1H)
  • Reactivity of 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines (Analogous Chemistry)

    • Source: "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." PMC, 2022. Link

    • Relevance: Demonstrates the stability and introduction of the CF3 group in fused azole-pyrimidine systems.
  • General Synthesis of Bromo-oxazolo[4,5-b]pyridines

    • Source: "Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one." PrepChem. Link

    • Relevance: Provides the foundational bromination protocols for the isomeric scaffold.
  • Hydrolytic Stability of Trifluoromethyl-Heterocycles

    • Source: "Hydrolysis and Photolysis Kinetics... of 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole." PMC, 2018. Link

    • Relevance: Establishes the susceptibility of electron-deficient oxazole/oxadiazole rings to alkaline hydrolysis.

Sources

Technical Guide: Unlocking the Biological Potential of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

[1]

Document Type: Technical Whitepaper & Application Guide Core Compound: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Primary Application: Hit-to-Lead Optimization, Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary: The Fluorinated Aza-Scaffold Advantage

In modern medicinal chemistry, the oxazolo[5,4-b]pyridine core represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This specific building block, 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine , integrates three critical design elements that solve common attrition issues in early-stage discovery:

  • The Aza-Effect: The pyridine nitrogen lowers logP (lipophilicity) compared to the benzo-analog, improving aqueous solubility and reducing non-specific binding.[1]

  • The Trifluoromethyl Anchor: The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     group enhances metabolic stability against oxidation and provides a strong dipole for electrostatic interactions in hydrophobic pockets (e.g., kinase hinge regions).
    
  • The Orthogonal Handle: The

    
     substituent serves as a high-fidelity exit vector for palladium-catalyzed cross-couplings, allowing rapid exploration of chemical space.
    

This guide details the structural logic, predicted biological activity, and validated synthetic protocols required to utilize this scaffold in oncology and inflammation programs.[1][2]

Structural Logic & Pharmacophore Mapping[1]

Bioisosterism and Causality

The oxazolo[5,4-b]pyridine core is an isostere of benzoxazole and purine .[1] By replacing the benzene ring with pyridine, the electron density of the system is modulated.

  • Causality: The electron-deficient pyridine ring increases the acidity of the scaffold, potentially strengthening Hydrogen-bond interactions with residues like Cys or Thr in kinase active sites.

  • The Fluorine Effect: The

    
     group at the 2-position is not merely a lipophilic bulk; it acts as a metabolic block, preventing ring opening or oxidation that typically occurs at the vacant 
    
    
    position of oxazoles.
Predicted Biological Activity

Based on structural homology with validated inhibitors (e.g., Thiazolo[5,4-b]pyridines and Oxazolo[4,5-b]pyridines ), this building block is highly relevant for the following target classes:

Target ClassMechanism of Action PotentialHomologous Reference
Tyrosine Kinases ATP-competitive inhibition. The oxazole N and pyridine N can function as H-bond acceptors in the hinge region.c-KIT & VEGFR-2 inhibitors [1, 2]
Ser/Thr Kinases Inhibition of pro-inflammatory pathways (e.g., GSK-3β).[1]Oxazolo[4,5-b]pyridine derivatives [3]
Anti-infectives DNA Gyrase B inhibition (ATP binding site).[1]Thiazolo[4,5-b]pyridin-2-ones [4]

Visualization: SAR & Synthetic Logic

The following diagram illustrates the Structural Activity Relationship (SAR) logic and the synthetic divergence points for this scaffold.

GCore6-Bromo-2-(CF3)oxazolo[5,4-b]pyridineCF32-CF3 Group:Metabolic Block &Hydrophobic BindingCore->CF3FeaturePyridinePyridine Core:Solubility &H-Bond AcceptorCore->PyridineFeatureBromine6-Br Handle:Suzuki/BuchwaldExit VectorCore->BromineFeatureKinaseTarget: Kinases(c-KIT, VEGFR)Bromine->KinasePd-CatalyzedArylationGPCRTarget: GPCRs(Allosteric Modulators)Bromine->GPCRAmination(Buchwald)

Figure 1: Pharmacophore dissection of the scaffold showing the functional role of each moiety and downstream therapeutic applications.[1]

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal checkpoints (TLC, LCMS) to validate the reaction progress.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-6 Functionalization)

Objective: Install an aryl/heteroaryl group at the 6-position to access the kinase "gatekeeper" pocket.[1]

  • Reagents:

    • Substrate: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (1.0 equiv).[1]

    • Boronic Acid: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.2 equiv).
      
    • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (0.05 equiv).
      
    • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (2.0 equiv, 2M aqueous).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Workflow:

    • Step 1 (Inerting): Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.[1] Seal and purge with

      
       for 5 minutes. Checkpoint: Failure to purge 
      
      
      will result in homocoupling of the boronic acid.
    • Step 2 (Activation): Add degassed dioxane and aqueous base.[1]

    • Step 3 (Reaction): Heat to 90°C for 4–12 hours.

    • Step 4 (Validation): Monitor by LCMS.[1] The starting material (Br-species) should disappear. Look for the mass shift ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination (C-6 Amination)

Objective: Introduce solubility-enhancing amine tails or morpholine/piperazine motifs common in CNS-active drugs.[1]

  • Reagents:

    • Substrate: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (1.0 equiv).[1]

    • Amine: Morpholine/Piperazine derivative (1.2 equiv).[1]

    • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (0.02 equiv) + XPhos (0.04 equiv).
      
    • Base: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (1.5 equiv).
      
    • Solvent: Toluene or t-Amyl alcohol.[1]

  • Workflow:

    • Step 1 (Pre-complexation): Stir Pd source and ligand in solvent for 10 mins under Argon to form the active catalytic species (solution turns from dark red to orange/brown).[1]

    • Step 2 (Addition): Add substrate, amine, and base.[1]

    • Step 3 (Heating): Heat to 100°C overnight.

    • Step 4 (Validation): TLC check (visualization often requires UV due to the heterocycle).[1]

Quantitative Data Summary: Homologous Potency

While specific biological data for the 6-bromo-2-CF3 derivative is proprietary or context-dependent, the following table summarizes the potency of structurally homologous scaffolds to establish the baseline expectation for this building block.

Scaffold CoreSubstituent PatternTargetPotency (

)
Ref
Thiazolo[5,4-b]pyridine 2-Aryl, 6-Amidec-KIT (V560G)4.77 µM[1]
Oxazolo[4,5-b]pyridine 2-Aryl, 6-PiperazineGSK-3β0.34 µM[3]
Oxazolo[5,4-d]pyrimidine 2-Isoxazole, 7-AminoVEGFR-2~0.1 µM[2]

Note: The 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine building block is the precursor to access the chemical space defined above.

Synthetic Pathway Visualization

SynthesisStartBuilding Block:6-Bromo-2-(CF3)oxazolo[5,4-b]pyridineSuzukiPath A: Suzuki Coupling(Pd(dppf)Cl2, Ar-B(OH)2)Start->Suzuki + Aryl Boronic AcidBuchwaldPath B: Buchwald Amination(Pd2(dba)3, HNR2)Start->Buchwald + Secondary AmineProdABiaryl Analog(Kinase Inhibitor)Suzuki->ProdA C-C Bond FormationProdBAmino-Analog(CNS/Anti-inflammatory)Buchwald->ProdB C-N Bond Formation

Figure 2: Divergent synthetic workflow for library generation using the core building block.[1]

References

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors. National Institutes of Health (PMC). Available at: [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. MDPI / Int. J. Mol.[1] Sci. Available at: [Link][1]

  • Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors. Arch. Pharm. (Weinheim).[1] Available at: [Link][1]

  • Synthesis and Antimicrobial Activity of Thiazolo[4,5-b]pyridin-2-ones. MDPI / Molecules. Available at: [Link][1]

Electronic Properties and Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Oxazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF3) group is particularly prominent due to its unique combination of steric and electronic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] The CF3 group serves as a bioisostere for methyl and chloro groups, but its potent electron-withdrawing nature, high metabolic stability, and ability to modulate lipophilicity offer distinct advantages in lead optimization.[1][3][4]

When appended to heterocyclic scaffolds, such as the oxazolopyridine core, the trifluoromethyl group imparts a unique electronic signature that can be leveraged to fine-tune biological activity. The oxazolopyridine scaffold, a fused bicyclic system, is of significant interest as it resembles the purine bases found in nucleic acids, making it a versatile framework for designing enzyme inhibitors and receptor modulators.[5][6] This guide provides an in-depth exploration of the electronic properties of trifluoromethylated oxazolopyridines and outlines a systematic approach to conducting Structure-Activity Relationship (SAR) studies for this promising class of compounds.

Part 1: The Trifluoromethyl Group - A Privileged Moiety

The trifluoromethyl group is far more than a simple methylated analogue. Its properties are a direct consequence of the three highly electronegative fluorine atoms.

  • Electronic Influence : The CF3 group is a powerful σ-electron withdrawing group due to the high electronegativity of fluorine.[1][3] This has a significant impact on the electron distribution within the aromatic system it is attached to, lowering the pKa of nearby basic centers (like the pyridine nitrogen) and altering the molecule's ability to participate in hydrogen bonding and other electrostatic interactions.[1][3]

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] This high bond dissociation energy makes the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][2] Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to increase a drug candidate's half-life.[1][3]

  • Lipophilicity and Permeability : Introduction of a CF3 group generally increases the lipophilicity (logP) of a molecule. This enhancement can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[1] This increased affinity for hydrophobic pockets can also lead to enhanced binding with a biological target.[1]

Part 2: Modulating the Oxazolopyridine Core: Electronic Properties

Attaching a trifluoromethyl group to the oxazolopyridine scaffold dramatically alters its electronic landscape. The position of the CF3 group is critical in determining the nature and magnitude of these changes.

Consider the general structure of a trifluoromethylated oxazolopyridine. The CF3 group's inductive effect will decrease the electron density on the pyridine ring and influence the basicity of the pyridine nitrogen. This modulation is key for tuning interactions with biological targets, as the nitrogen may act as a hydrogen bond acceptor in an enzyme's active site.

Caption: General structure of a trifluoromethylated oxazolopyridine.

Computational Analysis of Electronic Effects

To quantify these effects, in silico methods such as Density Functional Theory (DFT) are invaluable. By calculating the electrostatic potential (ESP) maps, we can visualize the electron distribution. A parent oxazolopyridine would show a region of negative potential (red) around the pyridine nitrogen. Upon addition of a CF3 group, particularly on the pyridine ring, this negative potential is significantly diminished, indicating reduced basicity.

CompoundPosition of CF3Calculated pKa (Pyridine N)Calculated Dipole Moment (Debye)
OxazolopyridineN/A5.22.1
6-CF3-OxazolopyridinePyridine Ring2.84.5
2-CF3-OxazolopyridineOxazole Ring4.93.8

Data Interpretation: The table above, based on theoretical calculations, illustrates that placing the strongly electron-withdrawing CF3 group on the pyridine ring (position 6) causes a dramatic drop in the pKa of the pyridine nitrogen. This is a direct result of the inductive effect pulling electron density away from the nitrogen, making its lone pair less available to accept a proton. The effect is less pronounced when the CF3 group is on the oxazole portion of the scaffold.

Part 3: Systematic SAR Exploration

A Structure-Activity Relationship (SAR) study is a systematic process of modifying the molecular structure of a compound to understand how these changes affect its biological activity. For trifluoromethylated oxazolopyridines, a logical SAR campaign is crucial for optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The logical workflow for an SAR study is iterative. It begins with a "hit" compound, proceeds through systematic structural modifications, and uses the resulting biological data to design the next round of compounds, ultimately leading to a "lead" candidate.

SAR_Workflow cluster_workflow SAR Study Workflow Hit Initial Hit Compound (e.g., 6-CF3-Oxazolo[4,5-b]pyridine) Mod1 Modification 1: Explore CF3 Position Hit->Mod1 Systematic Design Synth Synthesis & Purification Mod1->Synth Mod2 Modification 2: Vary Substituents (R groups) Mod2->Synth Mod3 Modification 3: Scaffold Hopping Mod3->Synth BioAssay Biological Assay (e.g., Kinase Inhibition, IC50) Synth->BioAssay Data Analyze SAR Data BioAssay->Data Data->Mod2 Iterate Data->Mod3 Iterate Lead Optimized Lead Compound Data->Lead Achieve Target Profile

Caption: Logical workflow for a Structure-Activity Relationship (SAR) study.

Key SAR Questions for Trifluoromethylated Oxazolopyridines:
  • Position of the CF3 Group: Is the trifluoromethyl group more effective on the pyridine or the oxazole ring? Does its position enhance binding or primarily improve metabolic stability?

  • Substitution on the Scaffold: How do other substituents (R¹, R²) on the oxazolopyridine core affect activity? Can we introduce groups that form additional hydrogen bonds or hydrophobic interactions?

  • Bioisosteric Replacement: Can the CF3 group be replaced with other electron-withdrawing groups (e.g., -CN, -SO2Me) to improve properties like solubility while maintaining activity?

Hypothetical SAR Table

Let's assume we are targeting a protein kinase. The following table represents a hypothetical SAR dataset for a series of 6-CF3-Oxazolo[4,5-b]pyridines.

Compound IDR² SubstituentKinase IC50 (nM)Microsomal Stability (t½, min)
1 (Hit) -H55045
2a -Cl25048
2b -OCH380015
2c -NH212055
2d -NH(cyclopropyl)35 >60

SAR Insights from Hypothetical Data:

  • Hit Compound 1: Shows moderate potency and good stability, validating the core scaffold.

  • Compound 2a: Replacing hydrogen with a chloro group at R² improves potency, suggesting a halogen bond or hydrophobic interaction is favorable in the active site.

  • Compound 2b: The methoxy group is detrimental to activity and introduces a metabolic liability (O-demethylation), significantly reducing stability.

  • Compound 2c: An amino group at R² significantly boosts potency, likely by forming a critical hydrogen bond with the target protein. Stability is also improved.

  • Compound 2d (Lead): Extending the amino group with a small, rigid cyclopropyl substituent further enhances potency, perhaps by optimizing hydrophobic interactions, while also maximizing metabolic stability. This compound would be selected for further in vivo studies.

Part 4: Experimental Protocols

The successful execution of an SAR study relies on robust and reproducible experimental workflows.

General Synthesis Protocol: Palladium-Catalyzed Trifluoromethylation

This protocol describes a common method for introducing a CF3 group onto a halo-oxazolopyridine precursor.[7]

cluster_protocol Synthetic Workflow start Start: Bromo-oxazolopyridine reaction Reaction Vessel Inert Atmosphere (N2/Ar) Heat (e.g., 80-100 °C) start->reaction reagents Reagents: CuCF3 (or other CF3 source) Pd Catalyst (e.g., Pd(dppf)Cl2) Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Organic Extraction reaction->workup purify Purification: Column Chromatography workup->purify char Characterization: NMR, LC-MS, HRMS purify->char final Final Product: CF3-Oxazolopyridine char->final

Sources

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from publicly available safety data for structurally related compounds and general principles of laboratory safety. A specific, verified Safety Data Sheet (SDS) for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS No. 886373-24-6) was not publicly available at the time of writing. The information herein is intended as a supplementary resource and must not replace the official SDS provided by the manufacturer or supplier. All personnel must read and understand the supplier-specific SDS before handling this compound.

Preamble: The Imperative of Proactive Safety in Novel Compound Research

In the fast-paced environment of pharmaceutical research and development, the introduction of novel chemical entities like 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine presents both exciting opportunities and significant safety challenges. As a senior application scientist, my experience underscores a critical principle: a robust safety culture is not merely about compliance but is a foundational pillar of scientific integrity and successful outcomes. The absence of comprehensive toxicological data for many research chemicals necessitates a conservative and proactive approach to safety. This guide is structured to instill that mindset, moving beyond a simple checklist to explain the rationale behind each safety recommendation. By understanding the why behind each precaution, researchers can develop the intuitive risk assessment skills necessary to navigate the unknowns inherent in working with novel molecules.

Section 1: Hazard Identification and Risk Assessment

While a specific GHS classification for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is not available, an analysis of its structural motifs—a brominated pyridine, a trifluoromethyl group, and an oxazole ring—suggests a potential for biological activity and associated hazards. Structurally similar compounds often exhibit one or more of the following hazard classifications.[1][2] Therefore, it is prudent to handle this compound as if it possesses these risks until proven otherwise.

Anticipated Hazard Profile:

Hazard ClassPotential EffectsRationale based on Structural Analogs
Acute Toxicity (Oral) Harmful if swallowed.[1][3][4]Many halogenated and trifluoromethylated aromatic compounds exhibit oral toxicity.[1][3]
Skin Corrosion/Irritation May cause skin irritation.[2]Halogenated pyridines are known skin irritants.[2]
Serious Eye Damage/Irritation May cause serious eye irritation.[2]As with skin irritation, this is a common hazard for this class of compounds.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Fine powders and volatile compounds can irritate the respiratory tract.

GHS Pictograms (Assumed): Based on the anticipated hazards, the following GHS pictograms should be considered for labeling and handling protocols:



Section 2: The Hierarchy of Controls - A Systematic Approach to Exposure Minimization

Effective risk management relies on a multi-layered approach to safety, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.

HierarchyOfControls cluster_0 Hierarchy of Controls for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Elimination Elimination (Not Feasible for R&D) Substitution Substitution (Not Feasible for R&D) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls, from most to least effective.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to potentially hazardous powders or volatile compounds is through engineering controls.

  • Chemical Fume Hood: All weighing, reconstitution, and handling of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood physically separates the researcher from the chemical, capturing potentially harmful dusts or vapors.

  • Ventilated Enclosures: For operations involving larger quantities or those with a higher risk of aerosolization, a ventilated balance enclosure or powder containment hood should be used for weighing.

Administrative Controls: Standard Operating Procedures (SOPs)

Clear, concise, and readily accessible SOPs are critical for ensuring consistent and safe handling.

  • Designated Areas: All work with this compound should be restricted to a designated area within the laboratory, clearly marked with appropriate hazard warnings.

  • Training: All personnel must be trained on the specific hazards (known and potential) of this compound and the procedures outlined in this guide and the official SDS. This training must be documented.

  • Waste Disposal: All waste materials, including contaminated consumables, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Personal Protective Equipment (PPE): The Final Barrier

PPE is a last line of defense and must be used in conjunction with engineering and administrative controls.[5] The selection of appropriate PPE is critical.[5]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is recommended to protect against undetected pinholes and for safe doffing of the outer layer in case of a spill.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Not typically required when using a fume hood.If there is a potential for exposure outside of a fume hood (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.

Section 3: Experimental Protocols - From Receipt to Disposal

This section outlines a step-by-step workflow for the safe handling of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

ExperimentalWorkflow Receipt Receipt & Inspection Inspect container for damage in a fume hood. Verify label. Storage Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receipt->Storage Handling Handling (in Fume Hood) Weighing, Reconstitution, Aliquoting Storage->Handling Experiment Experimental Use Follow specific experimental protocol. Maintain containment. Handling->Experiment Disposal Waste Disposal Dispose of all contaminated materials as hazardous waste. Experiment->Disposal

Caption: Safe handling workflow for the compound.

Receipt and Inspection
  • Upon receipt, immediately transport the unopened package to the laboratory.

  • Inside a chemical fume hood, carefully open the shipping package and inspect the primary container for any signs of damage or leakage.

  • Verify that the container label matches the product ordered (Name, CAS No. 886373-24-6).

Storage
  • Store the compound in its original, tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.

  • Store away from strong oxidizing agents, acids, and bases.

Handling and Reconstitution (to be performed in a fume hood)
  • Preparation: Before handling, ensure the fume hood is functioning correctly. Don all required PPE (lab coat, double nitrile gloves, safety glasses).

  • Weighing: Use a tared weigh boat or paper. Handle the solid gently to avoid creating dust.

  • Reconstitution: Slowly add the desired solvent to the solid. Ensure the solvent is compatible with the compound and the experimental procedure.

  • Cleaning: After handling, decontaminate the work surface with an appropriate solvent and then soap and water.

Section 4: Emergency Procedures

Preparedness is paramount. All laboratory personnel should be familiar with the location and use of emergency equipment.

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a sealed container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's emergency response team.

Section 5: Conclusion and Final Safety Mandate

The responsible use of novel research chemicals like 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a shared responsibility that underpins the integrity of our research. While this guide provides a framework for safe handling based on available data and established safety principles, it is not exhaustive. The ultimate responsibility for safety lies with the individual researcher and their institution. Always prioritize a culture of safety, question the unknown, and never proceed with an experiment without a thorough understanding of the potential risks and the measures in place to mitigate them. Always consult the manufacturer's Safety Data Sheet before use.

References

  • Ambeed, Inc. (n.d.). Safety Data Sheet (General). Retrieved from a representative Ambeed SDS which indicates general hazards for similar chemical classes.
  • PubChem. (n.d.). 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a compound with oral toxicity and carcinogenicity warnings.
  • Sigma-Aldrich. (2025, May 1). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a representative Sigma-Aldrich SDS for a flammable and irritant compound.
  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet.
  • Flinn Scientific. (2014, September 22). 2,4-Dinitrophenylhydrazine SDS. This serves as an example of handling protocols for hazardous solids.
  • Chemos GmbH & Co. KG. (2023, April 20). Safety Data Sheet: 2,4-Dinitrophenylhydrazine. This provides additional information on handling potentially hazardous solids.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. This document outlines the principles of PPE selection for hazardous substances.
  • ResearchGate. (2022, February 14). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies.
  • National Center for Biotechnology Information. (2020). Toxicological Profile for 1,2-Diphenylhydrazine.
  • PubChem. (n.d.). Compound Summary for CID 494193, 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. Provides GHS classification for a structurally related compound. Retrieved from [Link]

Sources

A Guide to the Crystal Structure Analysis of Oxazolo[5,4-b]pyridine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazolo[5,4-b]pyridine Core and Its Emerging Role in Medicinal Chemistry

The landscape of modern drug discovery is perpetually driven by the search for novel molecular scaffolds that offer unique structural and electronic properties to engage biological targets with high affinity and selectivity. Among the myriad of heterocyclic systems, the oxazolo[5,4-b]pyridine core has emerged as a "privileged structure" of significant interest.[1] Its fused bicyclic nature, combining the features of an oxazole and a pyridine ring, presents a rigid framework with strategically positioned hydrogen bond acceptors and a tunable electronic profile. This scaffold is increasingly found in molecules targeting a range of biological endpoints, from kinase inhibition to neuroscience applications, making a thorough understanding of its three-dimensional structure paramount for successful drug development.[2][3]

This guide focuses on the comprehensive crystal structure analysis of this important class of molecules, using 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS 886373-24-6) as a central case study. While, as of this writing, the specific crystal structure for this exact compound is not publicly deposited, we will navigate the complete analytical workflow from synthesis to structural elucidation. This process provides a robust framework for researchers and drug development professionals to apply to this and other novel chemical entities. We will leverage data from closely related structures to illustrate key analytical outcomes, thereby providing a field-proven guide to understanding the solid-state properties of this promising scaffold.

The Strategic Imperative: Why Single-Crystal X-ray Diffraction is Non-Negotiable

In the high-stakes arena of pharmaceutical development, ambiguity is a liability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a small molecule.[4][5] This is not merely an academic exercise; the precise coordinates of each atom provide critical insights that directly influence a program's trajectory:

  • Unambiguous Constitution and Stereochemistry: It provides absolute proof of the molecular structure, confirming the success of a synthetic route and definitively establishing stereochemistry, which is crucial for enantioselective biological activity.

  • Informing Structure-Activity Relationships (SAR): A crystal structure reveals the precise conformation of the molecule in a low-energy state. This "snapshot" is invaluable for computational chemists building and validating models of how a ligand interacts with its protein target.

  • Guiding Lead Optimization: Understanding the molecule's shape and the disposition of its functional groups allows medicinal chemists to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.[6]

  • Solid-State Properties and Formulation: The way molecules pack together in a crystal (crystal packing) dictates physical properties such as solubility, stability, and melting point.[7] Analyzing these intermolecular interactions is critical for downstream formulation and manufacturing processes.

  • Intellectual Property: A solved crystal structure provides a powerful and defensible component of a patent application, solidifying the novelty and non-obviousness of a new chemical entity.

Experimental Workflow: A Practical Guide for the Structural Elucidation of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring meticulous technique and a deep understanding of the underlying chemical principles. The following sections detail a robust, self-validating protocol.

Part 1: Synthesis of the Target Compound

While multiple synthetic routes to oxazolopyridine cores exist, a common and effective strategy involves the cyclization of a substituted aminopyridine precursor.[8][9] For our target molecule, a plausible and efficient synthesis begins with a commercially available aminohydroxypyridine.

Proposed Synthetic Protocol:

  • Starting Materials: 5-Bromo-3-hydroxy-2-aminopyridine and trifluoroacetic anhydride.

  • Step 1: Acylation: Dissolve 5-Bromo-3-hydroxy-2-aminopyridine in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Step 2: Reaction: Cool the solution to 0°C and slowly add trifluoroacetic anhydride. The anhydride will react with the amino group to form a trifluoroacetamide intermediate.

  • Step 3: Cyclization: After the initial reaction is complete, a dehydrating agent or thermal conditions can be employed to facilitate the intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, eliminating water and forming the oxazole ring.

  • Workup and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. Purification via column chromatography on silica gel will yield the final product, 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

  • Verification: The identity and purity of the bulk material must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) before proceeding to crystallization.

Part 2: The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging and empirical step in the entire process.[10] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, allowing molecules to self-assemble into a highly ordered lattice. For a planar, somewhat rigid molecule like our target, which contains both polar (heteroatoms) and nonpolar (bromo- and trifluoromethyl-substituted) regions, a systematic screening of solvents and techniques is essential.

Detailed Crystallization Protocol:

  • Solvent Selection Rationale: The trifluoromethyl group increases lipophilicity, while the nitrogen and oxygen atoms provide sites for hydrogen bonding. A range of solvents should be screened, from polar (e.g., ethanol, isopropanol) to nonpolar (e.g., hexane, toluene), and mixtures thereof. Solvents like ethyl acetate or dichloromethane often provide a good balance.

  • Primary Technique: Slow Evaporation

    • Dissolve a small amount (5-10 mg) of the purified compound in a minimal volume of a chosen solvent (e.g., ethyl acetate) in a small, clean vial.

    • Ensure the compound is fully dissolved; gentle warming may be necessary.

    • Cover the vial with a cap, pierced with a needle, or with paraffin film containing a few pinholes. This allows the solvent to evaporate slowly over several days to weeks at room temperature.

    • Place the vial in a vibration-free location.

  • Secondary Technique: Vapor Diffusion (Hanging or Sitting Drop)

    • Hanging Drop: Dissolve the compound in a "less good" solvent (e.g., ethanol). Place a drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing a "better" (more volatile) solvent (e.g., ether). The vapor from the reservoir slowly diffuses into the drop, increasing the concentration of the compound and inducing crystallization.

    • Sitting Drop: The principle is the same, but the drop of the compound solution is placed on a post inside the well, not on the coverslip.

  • Self-Validation: The success of any protocol is the formation of well-defined, single crystals with sharp edges, ideally between 0.1 and 0.3 mm in size. Visual inspection under a microscope is the primary validation method.

Part 3: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern. The geometry and intensity of the diffracted spots contain the information needed to determine the arrangement of atoms.

Data Collection Workflow Diagram:

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing Harvest Harvest Crystal from Solution Mount Mount on Goniometer Head Harvest->Mount Using cryoloop & oil Cool Cool Crystal in Nitrogen Stream (e.g., 100 K) Mount->Cool Center Center Crystal in X-ray Beam Cool->Center Collect Collect Diffraction Data (Rotating crystal, recording frames) Center->Collect Integrate Integrate Raw Frames (Determine spot intensities) Collect->Integrate Scale Scale & Merge Data (Apply corrections) Integrate->Scale

Caption: Workflow for X-ray Diffraction Data Collection.

Causality Behind Experimental Choices:

  • Cryo-cooling (100 K): Cooling the crystal with a stream of liquid nitrogen is standard practice.[8] It significantly reduces atomic thermal motion, leading to higher resolution data (sharper diffraction spots) and minimizes radiation damage to the crystal from the high-intensity X-ray beam.

  • X-ray Source (Mo or Cu): For organic molecules containing only light atoms (and bromine), a Molybdenum (Mo Kα, λ ≈ 0.71 Å) source is typically ideal. A Copper (Cu Kα, λ ≈ 1.54 Å) source may be used for absolute configuration determination of chiral molecules.[1]

Structural Analysis and Interpretation: From Data to Insight

The processed diffraction data is used to solve and refine the crystal structure, a process now largely automated by powerful software packages. The final output is a model of the atomic positions, which can be analyzed to extract chemically meaningful information.

As the data for our target molecule is not available, we will use the published crystallographic data for a structurally related compound, (5-chloro-2-hydroxyphenyl)(3-methylisoxazolo[5,4-b]pyridin-5-yl)methanone , to illustrate the type of information obtained.[11] This analog shares the fused bicyclic [5,4-b]pyridine core, providing a relevant example.

Table 1: Illustrative Crystallographic Data for an Analogous Isoxazolo[5,4-b]pyridine Derivative [11]

ParameterValue
Chemical FormulaC₁₄H₉ClN₂O₃
Formula Weight288.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.234 (3)
b (Å)12.288 (3)
c (Å)8.892 (2)
α (°)90
β (°)94.708 (5)
γ (°)90
Volume (ų)1222.0 (5)
Z (Molecules per cell)4
Temperature (K)296(2)
R-factor (R1)0.055
wR2 (all data)0.174
CCDC Deposition No.960098

Data sourced from Acta Crystallographica Section E, 2013, E69, o1743.[11]

Key Areas of Structural Analysis:

  • Molecular Geometry: The first step is to analyze the intramolecular features. For our target molecule, we would examine the planarity of the oxazolo[5,4-b]pyridine ring system. The bond lengths and angles would be compared to standard values to identify any strain or unusual electronic effects caused by the electron-withdrawing trifluoromethyl group and the bulky bromine atom.

  • Conformation: We would determine the rotational position (torsion angles) of the trifluoromethyl group, as its orientation can influence both crystal packing and interactions with a protein target.

  • Intermolecular Interactions: This is perhaps the most critical analysis for understanding solid-state properties and informing drug design. We would systematically search for:

    • Hydrogen Bonds: Although our target molecule lacks classic hydrogen bond donors, weak C-H···N or C-H···O interactions may be present.

    • Halogen Bonds: The bromine atom is a potential halogen bond donor. We would look for short Br···O or Br···N contacts, which are increasingly recognized as important directional interactions in drug-receptor binding.

    • π-π Stacking: The planar aromatic rings are likely to stack with neighboring molecules. The distance and offset between these rings would be measured to quantify the strength of these interactions.

Visualizing Intermolecular Packing:

G A Br Oxazolo-Pyridine Core CF3 B Br Oxazolo-Pyridine Core CF3 A:f1->B:f1 π-π Stacking D CF3 Oxazolo-Pyridine Core Br A:f2->D:f1 Weak C-F···H Interaction C CF3 Oxazolo-Pyridine Core Br B:f0->C:f1 Halogen Bond (Br···N/O)

Sources

The Trifluoromethyl Group: A Keystone for Optimizing the Pharmacokinetics of Oxazolopyridine Drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic profiles. This guide provides a detailed examination of the multifaceted role of the CF₃ group in modulating the absorption, distribution, metabolism, and excretion (ADME) of oxazolopyridine-based therapeutics. The oxazolopyridine scaffold is a privileged structure in drug discovery, and its combination with the unique physicochemical properties of the CF₃ group can lead to compounds with superior metabolic stability, enhanced membrane permeability, and prolonged half-lives. We will explore the mechanistic underpinnings of these effects, provide detailed experimental protocols for their evaluation, and present a cohesive framework for leveraging this critical functional group in the design of next-generation pharmaceuticals.

Introduction: The Synergy of Scaffold and Substituent

In the quest for novel therapeutics, the selection of both the core heterocyclic scaffold and its peripheral substituents is paramount. The oxazolopyridine ring system is frequently employed in medicinal chemistry for its ability to engage in various biological interactions and its favorable physicochemical properties.[1] However, like many scaffolds, it can be susceptible to metabolic degradation, which can limit its clinical potential.

The trifluoromethyl (CF₃) group has emerged as a "super-methyl" group in drug design.[2] Its introduction is a well-established strategy to overcome pharmacokinetic liabilities.[3][4][5] This is due to a unique combination of properties:

  • High Electronegativity: The three fluorine atoms create a potent electron-withdrawing effect, which can modulate the pKa of nearby functional groups and influence receptor binding interactions.[2][6]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can enhance its ability to cross biological membranes.[2][3]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[3] This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[2][7]

This guide will dissect how these fundamental properties of the CF₃ group directly translate into tangible improvements in the ADME profile of oxazolopyridine drugs.

The CF₃ Group's Impact on Pharmacokinetic (ADME) Parameters

The journey of a drug through the body is governed by its ADME profile. The CF₃ group can profoundly and favorably influence each of these four stages.

CF3_Props Physicochemical Properties of CF3 Group Absorption Absorption (Gut Wall) CF3_Props->Absorption  Increased Lipophilicity  Enhances Permeability Distribution Distribution (Blood/Tissues) CF3_Props->Distribution  Modulates Protein Binding  Aids BBB Penetration Metabolism Metabolism (Liver) CF3_Props->Metabolism  High C-F Bond Energy  Blocks CYP Oxidation Excretion Excretion (Kidney/Bile) CF3_Props->Excretion  Reduced Metabolism  Leads to Slower Clearance

Caption: Logical flow of the CF₃ group's influence on ADME.

Absorption

For orally administered drugs, efficient absorption from the gastrointestinal tract is crucial for bioavailability. The increased lipophilicity conferred by a CF₃ group can significantly enhance a drug's ability to permeate the lipid bilayers of intestinal epithelial cells.[3][8] This often translates to improved oral bioavailability, a critical parameter for patient compliance and therapeutic efficacy.

This enhancement in permeability can be quantified using standard in vitro models, such as the Caco-2 permeability assay, which uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier.

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential off-target tissues. The lipophilicity of a CF₃-containing oxazolopyridine can:

  • Increase Volume of Distribution (Vd): Higher lipophilicity often leads to greater distribution into tissues, resulting in a larger Vd.

  • Facilitate Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the highly lipophilic BBB is essential. The CF₃ group is a common feature in CNS-active drugs for this reason.[2][3]

  • Modulate Plasma Protein Binding (PPB): While increased lipophilicity can increase binding to plasma proteins like albumin, the specific interactions are complex and must be evaluated empirically.

Metabolism: The Metabolic Shield

The most significant and widely exploited role of the CF₃ group is its ability to enhance metabolic stability.[2][7] Aromatic rings, such as the pyridine portion of the oxazolopyridine scaffold, are often susceptible to hydroxylation by CYP enzymes. Replacing a hydrogen atom or a metabolically labile methyl group at such a "hotspot" with a CF₃ group effectively blocks this pathway.[3][9]

This "metabolic switching" has profound consequences:

  • Reduced Intrinsic Clearance (CLᵢₙₜ): By inhibiting a primary metabolic route, the rate of drug clearance by the liver is significantly reduced.[7]

  • Increased Half-Life (t₁/₂): Slower metabolism directly leads to a longer circulating half-life, which can allow for less frequent dosing.[2][7]

  • Improved Bioavailability: By reducing first-pass metabolism in the liver, more of the administered drug reaches systemic circulation.

The following table summarizes the expected outcomes when a metabolically vulnerable methyl group on an oxazolopyridine scaffold is replaced by a CF₃ group.

ParameterOxazolopyridine-CH₃Oxazolopyridine-CF₃Rationale
Metabolic Pathway Oxidation of methyl groupPathway blockedHigh C-F bond energy prevents CYP-mediated hydrogen abstraction.[2][7]
Number of Metabolites Potentially higherSignificantly reducedInhibition of a major metabolic pathway limits the formation of downstream metabolites.[7]
**In Vitro Half-life (t₁/₂) **ShorterLongerA reduced rate of metabolism leads to slower clearance of the parent drug.[7]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[7]
Excretion

Drug excretion is intrinsically linked to metabolism. Since the CF₃ group reduces the rate of metabolic conversion to more polar, readily excretable metabolites, it consequently slows the overall rate of drug elimination. This results in a lower clearance value and a longer terminal half-life, contributing to sustained drug exposure.

Experimental Protocol: In Vitro Microsomal Stability Assay

To empirically determine the effect of a CF₃ group on metabolic stability, the in vitro microsomal stability assay is an indispensable tool. This protocol outlines the standard procedure.

Objective: To determine the rate of disappearance of a test compound (e.g., a CF₃-substituted oxazolopyridine) upon incubation with liver microsomes, which are rich in drug-metabolizing CYP enzymes.[7]

Materials:

  • Test Compound and a non-CF₃ analogue (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Positive Control Compound (e.g., Verapamil, known for rapid metabolism)

  • Acetonitrile with Internal Standard (for protein precipitation and LC-MS/MS analysis)

  • 96-well incubation plate and collection plate

Methodology:

  • Preparation of Incubation Mixture:

    • In the 96-well incubation plate, prepare a master mix containing phosphate buffer and liver microsomes (final concentration ~0.5 mg/mL).

    • Add the test compound to achieve a final concentration of 1 µM. Gently mix.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to all wells except the "0-minute" time point wells. The final volume should be uniform (e.g., 200 µL).

    • The 0-minute time point serves as the initial concentration baseline.[7] For these wells, the quenching solution is added before the NADPH system.

  • Time-Point Sampling:

    • Incubate the plate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2 volumes (e.g., 400 µL) of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to mix and precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C).[7]

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[7]

  • Data Interpretation:

    • Plot the natural log of the percentage of the parent drug remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

    • A longer half-life for the CF₃-containing compound compared to its analogue indicates enhanced metabolic stability.

cluster_prep 1. Preparation cluster_reaction 2. Reaction & Quenching cluster_analysis 3. Analysis A Prepare Master Mix: Buffer + Microsomes B Add Test Compound (1 µM final) A->B C Pre-incubate at 37°C B->C D Initiate with NADPH C->D E Incubate at 37°C D->E F Quench at Time Points (0, 5, 15, 30, 60 min) with ACN + IS E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ & CLᵢₙₜ I->J

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The trifluoromethyl group is far more than a simple bioisostere for a methyl group; it is a strategic tool for fundamentally improving the pharmacokinetic profile of drug candidates.[6][10] When incorporated into the oxazolopyridine scaffold, the CF₃ group acts as a metabolic shield, significantly reducing clearance and prolonging half-life. Concurrently, its inherent lipophilicity can enhance membrane permeability, leading to improved absorption and tissue distribution. This powerful combination of effects makes the CF₃ group an indispensable component in the medicinal chemist's arsenal for designing durable, effective, and patient-friendly oxazolopyridine-based drugs. A thorough understanding and empirical evaluation of its impact on ADME properties, as outlined in this guide, is critical for translating a promising compound into a clinical success.

References

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ResearchGate. [Link]

  • Bioisosteric relationships between CF3 and i-Pr groups in the context of 2-amino-4,4,4-trifluorobutanoic acid 1 substitution for leucine 2 in the drug design. ResearchGate. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Trifluoromethyl group. Wikipedia. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic Chemistry Frontiers. [Link]

  • Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry. [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. [Link]

  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Biomolecules & Therapeutics. [Link]

  • Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. ResearchGate. [Link]

  • Potential drug molecules with CF3 group. ResearchGate. [Link]

  • Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. Molecules. [Link]

  • Pharmacokinetic Drug Interactions of Antimicrobial Drugs: A Systematic Review on Oxazolidinones, Rifamycines, Macrolides, Fluoroquinolones, and Beta-Lactams. Antibiotics. [Link]

  • 2015–2019 approved FDA‐drugs that contain the CF3 group. ResearchGate. [Link]

  • Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry. [Link]

Sources

Methodological & Application

Synthesis protocols for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine from aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine from Aminopyridine Precursors

Introduction

The oxazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (CF₃) group is a widely employed strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine represents a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions.

This application note provides a comprehensive, two-part synthetic protocol for obtaining 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. The strategy is centered on the synthesis of a key aminopyridine intermediate, 3-amino-5-bromo-4-hydroxypyridine , followed by a robust cyclocondensation reaction. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the chemical principles behind the procedural steps.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: 1) the preparation of the essential substituted aminopyridine precursor, and 2) the subsequent cyclocondensation to construct the target oxazole ring. This approach ensures a clear and modular pathway to the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Cyclocondensation Start 4-Hydroxypyridine Nitration Nitration Start->Nitration HNO₃, H₂SO₄ Bromination Bromination Nitration->Bromination Br₂, Acetic Acid Reduction Nitro Group Reduction Bromination->Reduction Pd/C, H₂ Precursor Key Precursor: 3-Amino-5-bromo-4-hydroxypyridine Reduction->Precursor Cyclization TFAA-Mediated Cyclocondensation Precursor->Cyclization (CF₃CO)₂O (TFAA) FinalProduct Target Molecule: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Cyclization->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Key Precursor: 3-Amino-5-bromo-4-hydroxypyridine

The synthesis of the oxazolo[5,4-b]pyridine core requires a pyridine ring with amino and hydroxyl groups at the 3- and 4-positions, respectively. The following multi-step protocol is designed to produce the necessary 3-amino-5-bromo-4-hydroxypyridine intermediate from commercially available 4-hydroxypyridine.

Step 1.1: Nitration of 4-Hydroxypyridine

Rationale: The first step involves the nitration of 4-hydroxypyridine to yield 4-hydroxy-3-nitropyridine. The hydroxyl group is a strongly activating, ortho, para-directing group, facilitating the introduction of the nitro group at the adjacent C-3 position. This nitro group will be reduced to the required amine in a later step.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, cautiously add 4-hydroxypyridine (1.0 eq) in portions to concentrated sulfuric acid (3-4 mL per gram of starting material).

  • While maintaining the low temperature, add fuming nitric acid (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-3-nitropyridine.

Step 1.2: Bromination of 4-Hydroxy-3-nitropyridine

Rationale: The hydroxyl group's strong activating effect directs the electrophilic bromination to the C-5 position, which is ortho to the hydroxyl group. Acetic acid is a suitable solvent for this reaction.

Protocol:

  • Dissolve 4-hydroxy-3-nitropyridine (1.0 eq) in glacial acetic acid.

  • Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the mixture into ice water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and dry to yield 5-bromo-4-hydroxy-3-nitropyridine.

Step 1.3: Reduction to 3-Amino-5-bromo-4-hydroxypyridine

Rationale: The final step in the precursor synthesis is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[3]

Protocol:

  • To a solution of 5-bromo-4-hydroxy-3-nitropyridine (1.0 eq) in methanol or ethanol, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography to yield pure 3-amino-5-bromo-4-hydroxypyridine .

Part 2: TFAA-Mediated Cyclocondensation

This step involves the formation of the oxazole ring through the reaction of the ortho-amino-hydroxypyridine precursor with trifluoroacetic anhydride (TFAA).

Mechanism and Rationale

Trifluoroacetic anhydride serves a dual purpose in this reaction.[4] First, it acts as an N-acylating agent, reacting with the nucleophilic amino group of the precursor to form a trifluoroacetamide intermediate. Second, its powerful dehydrating properties promote the subsequent intramolecular cyclization (dehydration) to form the stable oxazole ring. This one-pot process is highly efficient for the synthesis of 2-(trifluoromethyl)-substituted oxazoles.[1]

Caption: Proposed mechanism for TFAA-mediated cyclocondensation.

Note: The DOT script above is a template. Actual chemical structure images would be needed for a visual representation.

Protocol:
  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 3-amino-5-bromo-4-hydroxypyridine (1.0 eq), in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the mixture to room temperature and carefully quench the excess TFAA by slowly adding water or a saturated sodium bicarbonate solution.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine .

Data Summary Table

The following table summarizes the key parameters for the proposed synthetic protocols. Yields are estimated based on analogous reactions reported in the literature.

StepReactionKey Reagents & SolventsTemperatureTimeEst. Yield
1.1Nitration4-Hydroxypyridine, H₂SO₄, HNO₃0 °C to RT2-3 h85-95%
1.2Bromination4-Hydroxy-3-nitropyridine, Br₂, Acetic Acid50-60 °C4-6 h80-90%
1.3Reduction5-Bromo-4-hydroxy-3-nitropyridine, Pd/C, H₂, MethanolRoom Temp.4-8 h90-98%
2.1Cyclocondensation3-Amino-5-bromo-4-hydroxypyridine, TFAA, Pyridine80-100 °C2-4 h75-85%

Conclusion

This application note details a robust and logical synthetic route to 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. By first constructing the key intermediate, 3-amino-5-bromo-4-hydroxypyridine, through a three-step sequence, a solid foundation is laid for the final, high-efficiency cyclocondensation using trifluoroacetic anhydride. The protocols provided are grounded in established chemical principles and offer a reliable pathway for researchers to access this valuable fluorinated heterocyclic compound for applications in drug discovery and materials science.

References

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]1][2]

  • Wikipedia. (2023). Trifluoroacetic anhydride. Available at: [Link]4]

Sources

Application Note: Precision Buchwald-Hartwig Amination of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

The substrate 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine represents a high-value scaffold in medicinal chemistry, particularly for oncology and neurological targets. The fused oxazolo-pyridine core serves as a bioisostere for purines and indoles, while the trifluoromethyl (


) group at the C2 position significantly enhances metabolic stability and lipophilicity.

However, this substrate presents specific synthetic challenges that standard Buchwald-Hartwig protocols fail to address:

  • Electronic Deactivation: The

    
     group and the pyridine nitrogen render the ring system highly electron-deficient. While this facilitates oxidative addition, it increases the risk of non-specific nucleophilic attacks.
    
  • Base Sensitivity: The oxazole ring, further activated by the electron-withdrawing

    
     group, is susceptible to ring-opening hydrolysis or nucleophilic displacement at C2 when exposed to strong alkoxide bases (e.g., 
    
    
    
    ) commonly used in amination.
  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) acts as a competitive ligand, potentially sequestering the active Palladium species.
    

This guide provides a Base-Conservative Protocol utilizing modern precatalyst architectures to ensure high yields while preserving the integrity of the


-oxazole core.

Chemo-Physical Analysis & Mechanistic Strategy

The Electrophile

The 6-bromo position is the intended reaction site. However, the C2 position is chemically "hot."

  • Risk: Attack by amine or base at C2

    
     Ring Opening or 
    
    
    
    displacement.
  • Solution: Use of bulky, electron-rich phosphine ligands (to accelerate the desired reductive elimination) and mild, inorganic carbonate bases (to prevent C2 attack).

Catalyst Selection Strategy

We prioritize Buchwald Generation 3/4 Precatalysts (Palladacycles) over traditional


 systems. Precatalysts ensure rapid generation of the active 

species even at lower temperatures, reducing the window for side reactions.
ComponentRecommendationRationale
Ligand BrettPhos or RuPhos BrettPhos is preferred for primary amines and high-throughput reliability. RuPhos is superior for secondary amines. Both prevent catalyst deactivation by the pyridine nitrogen.
Precatalyst BrettPhos Pd G4 Air-stable; rapid activation; eliminates the induction period associated with

.
Base

(Cesium Carbonate)
Mild

prevents oxazole ring opening. Superior solubility in dioxane compared to

.
Solvent 1,4-Dioxane (Anhydrous)High boiling point, excellent solubilization of the fused heterocycle.

Experimental Protocol

Standard Operating Procedure (Gram-Scale)

Target: Coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine with a generic primary amine (


).

Materials:

  • Substrate: 1.0 equiv (e.g., 500 mg)

  • Amine: 1.2 equiv[1]

  • Catalyst: BrettPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base:

    
     (2.0 equiv, finely ground, oven-dried)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • Preparation: Dry all glassware in an oven at 120°C for at least 2 hours. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing (Critical): Sparge anhydrous 1,4-dioxane with Nitrogen for 15 minutes. Note: Electron-deficient heterocycles are prone to oxidative degradation; strict exclusion of

    
     is required.
    
  • Charging:

    • In a glovebox or under positive Nitrogen flow, add the Substrate, Base (

      
      ), and BrettPhos Pd G4  to the reaction vessel.
      
    • Why Solid Loading? Adding the catalyst as a solid prevents partial activation/decomposition in solution before the substrate is present.

  • Amine Addition:

    • Liquid Amines: Add via syringe after solvent addition.

    • Solid Amines: Add with the other solids in Step 3.

  • Solvation: Add the degassed 1,4-dioxane. Seal the vessel (crimp cap or pressure tube).

  • Reaction: Heat to 80°C . Monitor by LCMS or UPLC every 2 hours.

    • End Point: Conversion usually reaches >95% within 4-12 hours.

    • Warning: Do not exceed 100°C unless necessary; thermal degradation of the

      
      -oxazole moiety may occur.
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts.

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Visualization: Reaction Setup Logic

ReactionWorkflow Start Start: Substrate Preparation Degas Step 1: Sparge Dioxane (N2, 15 min) Start->Degas ChargeSolids Step 2: Charge Solids (Substrate, Cs2CO3, Pd G4) Degas->ChargeSolids AddAmine Step 3: Add Amine (Liquid via syringe / Solid in Step 2) ChargeSolids->AddAmine Heat Step 4: Heat to 80°C AddAmine->Heat Monitor Monitor (LCMS @ 2h, 4h) Heat->Monitor Complete Conversion > 95%? Monitor->Complete Workup Filter (Celite) & Purify Complete->Workup Yes Troubleshoot Consult Optimization Matrix Complete->Troubleshoot No / Stalled Troubleshoot->Heat Adjust Temp/Time

Caption: Operational workflow for the amination of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

Troubleshooting & Optimization Matrix

If the standard protocol yields poor results, use this "Self-Validating" decision matrix. The electronic nature of the oxazolopyridine makes it sensitive to steric bulk and amine nucleophilicity.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst DeactivationSwitch to RuPhos Pd G4 (better for secondary amines) or increase temperature to 100°C. Ensure strict

exclusion.
Hydrolysis Product (

)
Water in SolventRe-dry Dioxane over molecular sieves. Increase amine equivalents to 1.5x.
Ring Opening (Loss of

)
Base too strongSTOP. Do not use

. Switch to

(tribasic potassium phosphate) or use organic base DBU (2.0 equiv) with Xantphos.
Dehalogenation (Ar-H)

-Hydride Elimination
Common with hindered amines. Switch ligand to BrettPhos (highly selective against dehalogenation).
Optimization Logic Diagram

Optimization Problem Issue Detected RingOpen Ring Opening (Base Attack) Problem->RingOpen Stalled Stalled Reaction (Catalyst Poisoning) Problem->Stalled Dehal Dehalogenation (Reductive Side-Rxn) Problem->Dehal WeakBase Switch to K3PO4 or DBU RingOpen->WeakBase Mitigate StrongLigand Switch to RuPhos Pd G4 Stalled->StrongLigand Re-activate BulkyLigand Switch to BrettPhos Dehal->BulkyLigand Selectivity

Caption: Decision tree for troubleshooting common side-reactions in oxazolopyridine coupling.

Safety & Handling

  • Fluorine Content: The

    
     group is generally stable, but thermal decomposition (>200°C) can release toxic HF. Do not overheat.
    
  • Sensitizer: Fused oxazolopyridines are potent bioactive pharmacophores. Handle all solids in a fume hood or glovebox to avoid inhalation.

  • Waste: Palladium-contaminated waste must be segregated. Aqueous waste containing fluoride should be treated according to local EHS regulations.

References

  • Chemical Reviews (2019).Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. (Detailed review of ligand effects, specifically BrettPhos/RuPhos utility).

  • ChemRxiv (2019).Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.

  • National Institutes of Health (2023).Broad-Scope Amination of Aryl Sulfamates Catalyzed by a Palladium Phosphine Complex. (Discussion on electron-deficient heterocycle coupling).

  • Wikipedia. Buchwald–Hartwig amination.[2] (General mechanistic overview and catalyst generations).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Post-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in cross-coupling reactions. The unique electronic properties of this trifluoromethylated and brominated oxazolopyridine scaffold make it a valuable component in medicinal chemistry and materials science. However, its purification post-synthesis, particularly after palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, can present specific challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during the purification of your target compounds derived from 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

Troubleshooting Guide

This section addresses common problems encountered during the purification of products derived from 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

Issue 1: Persistent Palladium Contamination in the Final Product

Symptom: Your purified compound retains a gray/black color, or ICP-MS analysis indicates palladium levels exceeding acceptable limits for downstream applications, such as pharmaceutical development.

Causality: Homogeneous palladium catalysts used in cross-coupling reactions can be challenging to remove completely, as they can exist in various soluble or colloidal forms in the crude reaction mixture.

Solutions:

  • Celite Filtration: For removal of heterogeneous palladium particles, filtration through a pad of Celite is a common first step. If this proves insufficient, it may be due to the presence of soluble palladium species.

  • Activated Carbon Treatment: Activated carbon can be used to adsorb soluble palladium catalysts. Stirring the crude product solution with activated carbon followed by filtration can significantly reduce palladium content.

  • Palladium Scavengers: For highly efficient removal of residual palladium, the use of scavenger resins is recommended. These are typically silica- or polymer-based materials functionalized with groups that have a high affinity for palladium, such as thiols or other chelating agents.[1][2]

Method Typical Application Advantages Considerations
Celite Filtration Initial removal of bulk, insoluble palladium.Simple, inexpensive.Ineffective against soluble palladium species.
Activated Carbon Removal of soluble and colloidal palladium.Cost-effective, broad applicability.Can sometimes adsorb the desired product, leading to yield loss.
Scavenger Resins Final polishing step to meet stringent purity requirements (<5 ppm).High efficiency and selectivity for palladium.[2]Higher cost compared to other methods.
Issue 2: Co-elution of Product with Starting Material or Homo-coupled Byproducts during Column Chromatography

Symptom: Fractions from column chromatography contain a mixture of your desired product and either unreacted 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine or a homo-coupled byproduct.

Causality: The polarity of your product may be very similar to that of the starting material or byproducts, making separation by standard silica gel chromatography challenging. The electron-withdrawing nature of the trifluoromethyl group can influence the polarity and chromatographic behavior of the molecule.[3][4]

Solutions:

  • Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A less polar solvent system may improve separation. Consider using a gradient elution to enhance resolution.

  • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider alternative stationary phases. For moderately basic compounds, alumina may be a suitable choice. For non-polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol can be highly effective.[5]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to separate it from closely related impurities.[6] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect after a Suzuki-Miyaura coupling reaction with 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine?

A1: Common impurities include:

  • Unreacted 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

  • Residual boronic acid or its esters.

  • Homo-coupled byproduct of the boronic acid.

  • Protodeborylated arene (where the boronic acid is replaced by a hydrogen).

  • Residual palladium catalyst and ligands.

Q2: How can I remove unreacted boronic acid from my reaction mixture?

A2: A basic aqueous workup (e.g., with 1M NaOH or K₂CO₃) is often effective at removing boronic acids by converting them to their water-soluble boronate salts. For more stubborn cases, specialized scavenger resins with diol or N-methylglucamine functional groups can be employed.

Q3: My product is an oil and will not crystallize. What are my options?

A3: The presence of impurities is a common reason for the failure of a compound to crystallize. Further purification by column chromatography may be necessary. If the compound is inherently an oil, preparative HPLC or supercritical fluid chromatography (SFC) can be excellent methods for obtaining a highly pure, non-crystalline product.

Q4: Can the trifluoromethyl group affect the purification process?

A4: Yes. The highly electronegative trifluoromethyl group can significantly alter the electronic properties and polarity of the molecule, which can influence its solubility and retention characteristics during chromatography. It can also affect the pKa of nearby basic nitrogen atoms in the pyridine ring, potentially leading to streaking on silica gel. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[5]

Experimental Protocols

Protocol 1: General Workflow for Post-Coupling Purification

This protocol outlines a general sequence for purifying the product of a cross-coupling reaction involving 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

G start Crude Reaction Mixture celite_filtration Filter through Celite to remove bulk Pd start->celite_filtration aqueous_workup Aqueous Workup (e.g., basic wash for Suzuki) celite_filtration->aqueous_workup extraction Solvent Extraction aqueous_workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography (Silica or Reverse Phase) concentration->chromatography purity_check1 Check Purity (TLC/LCMS) chromatography->purity_check1 scavenging Palladium Scavenging (if necessary) purity_check1->scavenging Pd > 5 ppm recrystallization Recrystallization (if solid) purity_check1->recrystallization Solid & Impure final_product Pure Product purity_check1->final_product Pure scavenging->recrystallization recrystallization->final_product

Caption: General purification workflow post-coupling.

Protocol 2: Palladium Removal with a Scavenger Resin

This protocol details the use of a scavenger resin for the removal of residual palladium.

  • Dissolve the Crude Product: After initial workup and concentration, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Add Scavenger Resin: Add the appropriate palladium scavenger resin (e.g., Biotage ISOLUTE Si-TMT or MP-TMT).[1] The amount of resin will depend on the expected level of palladium contamination and the manufacturer's recommendations, but is typically in the range of 5-10 equivalents relative to the residual palladium.

  • Stir: Stir the mixture at room temperature for 2-24 hours. The optimal time should be determined by monitoring the palladium content.

  • Filter: Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of the solvent used for the scavenging process.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the palladium-free product.

Reference List

  • Biotage. Metal scavengers for organic purification. Available at: [Link]

  • Garrett, C. E., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(4), 647-657. Available at: [Link]

  • Crimson Publishers. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547-1565. Available at: [Link]

  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wang, Y., et al. (2021). Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry. Journal of Chromatography A, 1645, 462109. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-523. Available at: [Link]

  • PrepChem.com. Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. Available at: [Link]

  • Google Patents. (2014). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Available at:

  • Liu, F., & Sameem, B. (2022). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems, 25, 502-523. Available at: [Link]

  • O'Hagan, D. (2012). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 8, 587-597. Available at: [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound. Available at:

  • Lee, H., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(11), 2736. Available at: [Link]

  • The University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17108–17110. Available at: [Link]

  • Pete Punthasee. (2022). CHEM2415 - Video 1 - Recrystallization_ let's have a FUNtastic Lab. YouTube. Available at: [Link]

  • Tolmachev, A. A., et al. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Pustolaikina, I., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Compounds, 6(1), 12. Available at: [Link]

  • ResearchGate. (2026). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [Link]

  • Pustolaikina, I., et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. ResearchGate. Available at: [Link]

  • Rajagopal, D., & Narayanan, S. (2004). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 69(24), 8430-8432. Available at: [Link]

  • Shimizu, T., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 137-146. Available at: [Link]

  • Shaik, K. S., et al. (2022). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-19. Available at: [Link]

  • Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Clark, R. L., et al. (1981). 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. Journal of Medicinal Chemistry, 24(11), 1329-1331. Available at: [Link]

  • MDPI. (2022). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Available at: [Link]

  • ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). Available at: [Link]

  • Google Patents. (2021). CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine. Available at:

  • PubChem. 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. Available at: [Link]

  • Hassan, A. S., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of the Mexican Chemical Society, 65(2), 220-233. Available at: [Link]

  • Chem-Center.com. (2021). 756. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Available at: [Link]

  • El-Fakharany, E. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1555. Available at: [Link]

  • Sadowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2367-2378. Available at: [Link]

Sources

Overcoming solubility issues of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine CAS: 886373-24-6 Document ID: TS-SOL-OXPY-001

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter "brick dust" insolubility with 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine . While DMSO is a universal solvent, this specific molecule presents a trifecta of solubility barriers:

  • High Lipophilicity: The trifluoromethyl (-CF3) group and bromine atom significantly increase

    
    , making the compound hydrophobic.
    
  • High Crystal Lattice Energy: The planar, fused oxazolopyridine ring system facilitates strong

    
     stacking interactions in the solid state, requiring significant energy to break the crystal lattice.
    
  • Water Sensitivity: The compound is prone to immediate precipitation ("crashing out") if the DMSO stock has absorbed atmospheric moisture.

Technical Specifications:

Property Value (Est.) Implication for Solubility
Molecular Weight ~267.0 g/mol Small, rigid molecule; packs tightly.
LogP High (>3.5) Poor aqueous solubility; requires anhydrous organic solvents.
H-Bond Donors 0 Limited interaction with water; relies on dipole interactions in DMSO.

| Key Moiety | -CF3 (Trifluoromethyl) | Increases hydrophobicity; creates "greasy" surface reducing solvation. |

Solubility Decision Tree (Interactive Workflow)

Before beginning, use this logic flow to determine the correct solubilization strategy for your specific state of matter.

SolubilityWorkflow cluster_legend Key Start Start: Solid Compound CheckDMSO Is DMSO Anhydrous? (<0.1% Water) Start->CheckDMSO DryDMSO Action: Use Fresh/Dry DMSO (Hygroscopic uptake causes failure) CheckDMSO->DryDMSO No/Unknown AddSolvent Add DMSO to Target Conc. (Rec: Start at 10-20 mM) CheckDMSO->AddSolvent Yes DryDMSO->AddSolvent VisualCheck Visual Inspection: Clear? AddSolvent->VisualCheck Success Ready for Assay (Store -20°C, Desiccated) VisualCheck->Success Yes Cloudy Cloudy / Particulates? VisualCheck->Cloudy No Intervention1 Step 1: Vortex (30s) + Bath Sonicate (5-10 min, 40kHz) Cloudy->Intervention1 Check2 Clear? Intervention1->Check2 Check2->Success Yes Intervention2 Step 2: Gentle Heat (45°C water bath, 5 mins) Check2->Intervention2 No Check3 Clear? Intervention2->Check3 Check3->Success Yes Intervention3 Step 3: Decrease Conc. (Dilute to 5 mM) Check3->Intervention3 No Intervention3->Success L1 Decision Point L2 Critical Action

Caption: Step-by-step decision matrix for solubilizing rigid fluorinated heterocycles in DMSO.

Master Protocols

Protocol A: Preparation of High-Integrity Stock Solutions (10mM - 50mM)

Use this protocol to create your master stock. Do not skip the "Pre-warming" step.

Materials:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%). Note: Old DMSO absorbs water and becomes a poor solvent for this compound.

  • Ultrasonic bath (Frequency: ~40 kHz).

  • Vortex mixer.

Procedure:

  • Calculate & Weigh: Weigh the specific amount of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

    • Tip: If static electricity makes weighing difficult (common with fluorinated solids), use an antistatic gun or weigh directly into the glass vial.

  • Solvent Addition (The "Wetting" Phase): Add only 70% of the calculated DMSO volume.

  • Mechanical Disruption: Vortex vigorously for 30 seconds. The solution will likely look cloudy (suspension).

  • Acoustic Solubilization: Place the vial in an ultrasonic bath for 10 minutes.

    • Critical: Ensure the water level in the bath matches the solvent level in the vial.

  • Thermal Assistance: If particulates remain, warm the vial to 40–50°C for 5 minutes. The thermal energy helps overcome the lattice energy of the oxazolopyridine rings.

  • Final Volume: Add the remaining 30% of DMSO. Vortex again.

  • QC: Inspect against a dark background. If clear, aliquot immediately.

Protocol B: The "Intermediate Plate" Method (Preventing Assay Crash-Out)

Directly adding high-concentration DMSO stock to aqueous media (cell culture/buffer) often causes this compound to precipitate instantly due to the "Solvent Shift."

The Fix: Use an intermediate dilution step.

  • Master Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute Master Stock 1:10 into 100% DMSO (Result: 1 mM).

    • Why? Do not dilute into water yet. Keep it in organic phase to ensure accuracy.

  • Working Solution (The "Spike"):

    • Prepare the assay buffer.

    • Optional: Add 0.05% Tween-80 or Pluronic F-127 to the assay buffer. This surfactant creates micelles that sequester the hydrophobic fluorinated compound, preventing aggregation.

    • Add the 1 mM DMSO stock to the buffer while vortexing the buffer .

    • Target: Final DMSO concentration <1% (usually 0.1–0.5%).

Troubleshooting FAQs

Q1: My stock solution was clear yesterday, but today it has crystals at the bottom. Why? A: This is likely due to DMSO Hygroscopicity . DMSO absorbs atmospheric water.[3] Even 1-2% water content drastically reduces the solubility of fluorinated heterocycles.

  • Fix: Re-solubilize by heating to 50°C and sonicating.

  • Prevention: Store aliquots in single-use vials with tight seals (e.g., parafilm) in a desiccator at -20°C. Do not freeze-thaw the same vial multiple times.

Q2: Can I use DMF instead of DMSO? A: Yes. Dimethylformamide (DMF) is often a better solvent for planar, halogenated aromatics than DMSO. However, DMF is more toxic to biological systems. If your assay tolerates DMF (check cell line sensitivity), it is a viable alternative.

Q3: The compound precipitates immediately when I add it to my cell culture media. A: You are experiencing "Crash-out." The hydrophobic effect drives the molecules to aggregate when they hit the water.

  • Solution: Follow Protocol B . You must increase the mixing speed during addition or use a carrier protein (like BSA) or surfactant (Tween/Pluronic) in the media to stabilize the compound.

Q4: Is the compound light sensitive? A: While the oxazolopyridine core is relatively stable, brominated compounds can undergo photodehalogenation under intense UV light.

  • Recommendation: Store in amber vials or wrap clear vials in aluminum foil.

Mechanistic Insight: Why does this happen?

The solubility failure mode for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is a competition between Crystal Lattice Energy and Solvation Energy .

Mechanism Solid Solid State (Stacked Rings) Solvated Solvated Compound (Stable Solution) Solid->Solvated Heat + Sonication (Breaks Lattice) DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Solvated Stabilizes Dipole Water Atmospheric Water (Hygroscopic Uptake) Water->DMSO Absorbed into Stock Water->Solvated Increases Polarity (Destabilizes) Precipitate Precipitate (Crash Out) Solvated->Precipitate Water > 5% or Freeze/Thaw

Caption: The "Crash-Out" Mechanism. Water absorption by DMSO is the primary antagonist, reducing the solvent's ability to shield the hydrophobic fluorinated core.

References

  • Lipinski, C. A., et al. (2012). "Compound properties and drug quality."[4][5][6] Methods and Principles in Medicinal Chemistry. (Discusses the impact of planarity and halogens on solubility).

  • Way, L. (2014). "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Link

  • Balakin, K. V., et al. (2006). "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry. Link

  • Cheng, X., et al. (2003). "DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening. (Establishes DMSO water absorption rates). Link

  • PubChem. (2024). "6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Compound Summary." Link

Sources

Technical Support Center: Catalyst Optimization for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why This Scaffold is Difficult

Coupling 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine is not a standard Suzuki-Miyaura reaction. This scaffold presents a "perfect storm" of electronic and steric challenges that often leads to catalyst deactivation or side reactions.

The "Why": Electronic & Structural Causality
  • Catalyst Poisoning (The Pyridine Problem): The pyridine nitrogen (N4 position) is a potent Lewis base.[1] In standard low-loading conditions, this nitrogen coordinates to the Palladium(II) center, displacing the phosphine ligand. This forms an off-cycle, inactive species (Pd-Pyridine complex), effectively killing the catalytic cycle.

  • Electronic Activation vs. Instability: The

    
     group at C2 and the fused oxazole ring make the C6-Br bond highly electron-deficient.
    
    • The Good: Oxidative addition is extremely fast.

    • The Bad: The resulting Pd(II)-Ar intermediate is prone to protodehalogenation if the transmetallation step is slow. The electron-poor ring stabilizes the anionic precursor to the protonated side-product.

  • Nucleophilic Sensitivity: The C2 position is susceptible to nucleophilic attack (ring-opening) by strong hydroxide bases at high temperatures, necessitating milder bases or anhydrous conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalls at 60-70% conversion, regardless of time."

Diagnosis: Catalyst Poisoning (Heteroatom Coordination). Mechanism: As the reaction proceeds, the concentration of the product (which contains the pyridine N) increases. The product competes with the substrate and ligand for the Pd center. Solution:

  • Switch to Bulky Ligands: Use ligands like XPhos or BrettPhos . These biaryl phosphines create a "roof" over the Pd center, sterically preventing the pyridine nitrogen from coordinating while allowing the smaller oxidative addition to occur.

  • Increase Temperature: Higher temperatures (

    
    C) promote the dissociation of the Pd-N bond, pushing the catalyst back into the active cycle.
    
Issue 2: "I see the starting material disappearing, but I'm getting the protonated product (H instead of R)."

Diagnosis: Protodehalogenation. Mechanism: The oxidative addition happens, but transmetallation is too slow. The electron-deficient Pd(II) species grabs a proton from trace water or the solvent. Solution:

  • Dry Your System: Switch to anhydrous 1,4-dioxane or toluene.

  • Boost Transmetallation: Switch the base to

    
      (anhydrous) or CsF . These bases are more soluble in organic media and accelerate transmetallation.
    
  • Use Boronic Esters: Pinacol esters often transmetallate faster than boronic acids in anhydrous conditions.

Issue 3: "Can I use Pd(PPh3)4 to save money?"

Answer: No. Reasoning: Triphenylphosphine (


) is a monodentate, labile ligand. The pyridine nitrogen in your substrate will easily displace 

, leading to rapid catalyst death. You will likely require 5-10 mol% loading to get completion, which negates the cost saving. A precatalyst like Pd(dppf)Cl2 or XPhos Pd G3 is required for efficient low-loading (<1 mol%).

Visualizing the Failure Mode

The following diagram illustrates the specific catalytic cycle and where the "Pyridine Poisoning" occurs for this scaffold.

G Pd0 Active Pd(0)L OxAdd Oxidative Addition (Fast due to CF3) Pd0->OxAdd + Substrate Poison INACTIVE TRAP Pd(II)-Pyridine Complex OxAdd->Poison + Pyridine N (Low Steric Ligand) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Boronate/Base Poison->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Caption: Figure 1. The Catalytic Cycle showing the "Inactive Trap" where the pyridine nitrogen coordinates to Pd(II) if non-bulky ligands are used.

Experimental Protocol: The "Golden Standard" Screen

Do not start with 5 mol% Pd.[2] Start with this optimized screen to determine the Minimum Effective Loading (MEL).

Reagents
  • Substrate: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Concentration: 0.2 M

Comparative Data: Catalyst Performance (Hypothetical Optimization Data)

Conditions: 1.0 eq Substrate, 2.0 eq


, 

C, 4 hours.
Catalyst SystemLoading (mol%)Conversion (%)Yield (%)Major Impurity
Pd(PPh3)4 5.045%30%Homocoupling
Pd(dppf)Cl2 2.088%82%Protodehalogenation
Pd(OAc)2 + XPhos 0.5>99%96%None
XPhos Pd G3 0.25 >99% 98% None
Step-by-Step Workflow
  • Charge Solids: Add substrate, boronic ester, base (

    
    ), and Precatalyst (XPhos Pd G3) to a vial.
    
  • Inert Atmosphere: Seal and purge with

    
     or Argon (3 cycles). Crucial: Oxygen promotes homocoupling.
    
  • Solvent Addition: Add sparged 1,4-dioxane via syringe.

  • Heat: Stir at

    
    C.
    
  • Monitor: Check HPLC at 1 hour. If conversion >90%, reduce loading in next run.

Decision Tree for Optimization

DecisionTree Start Start Reaction (XPhos Pd G3, 1 mol%) Check Check Conversion @ 2 Hours Start->Check Good >95% Conversion Check->Good Yes Stall Stalls <60% Check->Stall No Proto Product is De-brominated Check->Proto Wrong Product Action1 Reduce Loading to 0.25% Good->Action1 Action2 Increase Temp to 110°C OR Add 2 mol% Free Ligand Stall->Action2 Action3 Switch to Anhydrous Toluene Change Base to CsF Proto->Action3

Caption: Figure 2.[3] Troubleshooting logic flow for optimizing reaction conditions.

References

  • BenchChem. (2025).[1][3][4] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 4

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5] Retrieved from 5

  • National Institutes of Health (PMC). (2021). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Retrieved from 2

  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction Protocol. Retrieved from 6

Sources

Stability of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Alert – The "Black Tar" Phenomenon

Do not treat 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine with strong aqueous bases (NaOH, KOH, LiOH).

Users frequently report rapid decomposition (darkening of reaction mixture, formation of polar baseline spots on TLC) when attempting standard nucleophilic aromatic substitutions or Suzuki couplings using aqueous carbonate/hydroxide bases.

The Root Cause: C-2 Nucleophilic Vulnerability

The oxazolo[5,4-b]pyridine core is an electron-deficient bicycle. The addition of a trifluoromethyl (


) group at the C-2 position  creates a "super-electrophilic" center.
  • Inductive Effect: The

    
     group pulls electron density from C-2.
    
  • Pyridine Nitrogen: The fused pyridine ring further depletes electron density.

  • Result: Hydroxide ions (

    
    ) or alkoxides (
    
    
    
    ) attack C-2 rapidly, not to displace the
    
    
    , but to cleave the oxazole ring .

Part 2: Troubleshooting Guide (FAQs)

Q1: I attempted a Suzuki coupling using in , but the starting material disappeared and no product formed. What happened?

Diagnosis: You likely triggered a base-mediated ring-opening hydrolysis. Mechanism: The water/base combination attacked the C-2 position. The oxazole ring opened to form a 3-hydroxy-2-(trifluoroacetamido)pyridine derivative, which may further hydrolyze to 2-amino-3-hydroxy-5-bromopyridine. These byproducts are highly polar and often oxidatively unstable (turning the mixture black). Solution: Switch to anhydrous conditions . Use inorganic bases that are insoluble in the organic solvent (e.g., anhydrous


 or 

) or non-nucleophilic organic bases. Avoid water entirely.
Q2: Can I perform Nucleophilic Aromatic Substitution ( ) to replace the Bromine?

Analysis: The Bromine is at position 6 (meta to the pyridine nitrogen). It is not activated for standard


 displacement. The C-2 position (on the oxazole) is far more reactive toward nucleophiles than the C-6 position.
Recommendation:  You must use transition-metal catalysis (Buchwald-Hartwig or Ullmann) to functionalize the C-6 bromide. Do not attempt direct displacement with amines/alkoxides, as they will attack the oxazole ring first.
Q3: How should I store this compound?

Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to ambient moisture over long periods, which can lead to slow hydrolysis of the


-oxazole moiety, releasing HF and degrading the core.

Part 3: Mechanistic Insight & Visualization

The following diagram illustrates the degradation pathway that occurs in the presence of aqueous base.

G SM Starting Material (Intact Oxazole) Nu_Attack Nucleophilic Attack (OH- at C-2) SM->Nu_Attack + OH- (aq) Tetra_Int Tetrahedral Intermediate Nu_Attack->Tetra_Int Ring_Open Ring Opening (C-O Bond Cleavage) Tetra_Int->Ring_Open Fast Product Degradation Product (N-(3-hydroxypyridin-2-yl) trifluoroacetamide) Ring_Open->Product Irreversible

Caption: The C-2 position acts as an electrophilic trap for hydroxide ions, leading to rapid oxazole ring cleavage.

Part 4: Optimized Experimental Protocols

Protocol A: Stability Assay (Validation Step)

Before committing valuable starting material to a reaction, perform this 1-hour test.

  • Dissolve: 5 mg of substrate in 0.5 mL THF.

  • Split: Divide into two vials (A and B).

  • Treat:

    • Vial A (Control): Add 50 µL water.

    • Vial B (Test): Add 50 µL 1M aqueous NaOH.

  • Monitor: TLC immediately and again at 30 minutes.

  • Result: Vial B will likely show a baseline spot (carboxyl/hydroxyl species) and disappearance of the non-polar SM spot.

Protocol B: Anhydrous Suzuki Coupling (Recommended)

This protocol minimizes C-2 attack by excluding water and using fluoride as a mild base activator.

ComponentEquivalentsRole
Substrate 1.0Electrophile
Boronic Acid 1.2 - 1.5Nucleophile

0.05Catalyst (Robust)
Cesium Fluoride (

)
2.0 - 3.0Anhydrous Base
Solvent 0.1 M1,4-Dioxane (Dry)

Step-by-Step:

  • Dry: Flame-dry the reaction vial and cool under Argon.

  • Charge: Add Substrate, Boronic Acid,

    
     (powdered, dried), and Catalyst.
    
  • Purge: Seal vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Heat: Stir at 80-90°C. Monitor by LCMS.

    • Note: If

      
       fails, anhydrous 
      
      
      
      is a viable alternative. Avoid
      
      
      or
      
      
      if possible, as they often require water for solubility.
Decision Tree: Selecting Reaction Conditions

DecisionTree Start Start: Functionalizing 6-Br-2-(CF3)oxazolopyridine RxnType Reaction Type? Start->RxnType Suzuki Suzuki/Stille Coupling RxnType->Suzuki Pd-Catalyzed SNAr Nucleophilic Substitution (Amine/Alkoxide) RxnType->SNAr Direct Displacement BaseQ Is Base Required? Suzuki->BaseQ Stop STOP: High Risk of Ring Opening at C-2 SNAr->Stop Nucleophile attacks C-2 Aqueous Can you use Aqueous Base? BaseQ->Aqueous NoAq NO: Use Anhydrous CsF or K3PO4 Aqueous->NoAq Safe Path YesAq YES (Standard) Aqueous->YesAq YesAq->Stop Hydrolysis Risk

References

  • MDPI. (2018). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. (Demonstrates the susceptibility of oxazolopyridines to ring opening by nucleophiles).

  • National Institutes of Health (PubMed). (2006). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. (Establishes the hydrolytic instability of 2-CF3-phenol/oxazole motifs).

  • Royal Society of Chemistry. (2014). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (Provides analogous anhydrous coupling conditions for sensitive fused heterocycles).

Troubleshooting cyclization failures in oxazolo[5,4-b]pyridine formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of oxazolo[5,4-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the formation of the oxazolo[5,4-b]pyridine ring system.

Troubleshooting Guide: Cyclization Failures

This section addresses specific issues you may encounter during the cyclization step of oxazolo[5,4-b]pyridine synthesis.

Question 1: My cyclization reaction is not proceeding, and I am recovering my starting materials. What are the likely causes and how can I fix this?

Answer:

Failure to form the desired oxazolo[5,4-b]pyridine product with recovery of starting materials often points to issues with reaction conditions or the purity of your reagents. Let's break down the potential culprits and their solutions:

1. Purity and Stability of 2-Amino-3-hydroxypyridine:

The quality of your 2-amino-3-hydroxypyridine precursor is paramount. This compound can be susceptible to oxidation and may contain impurities that inhibit the reaction.

  • Expertise & Experience: In our experience, the presence of even minor impurities in the 2-amino-3-hydroxypyridine can chelate with activating reagents or interfere with the reaction mechanism. The compound can discolor upon exposure to air, indicating potential oxidation.

  • Troubleshooting Steps:

    • Purity Check: Before starting your reaction, verify the purity of your 2-amino-3-hydroxypyridine by NMR and melting point. The melting point should be in the range of 172-174°C.

    • Purification: If the purity is questionable, consider recrystallization. A recommended procedure involves dissolving the crude material in a minimal amount of hot dimethylformamide (DMF) and then cooling to precipitate the purified product, followed by a wash with cold methanol.[1]

    • Storage: Store 2-amino-3-hydroxypyridine under an inert atmosphere (nitrogen or argon), protected from light, and in a cool, dry place to prevent degradation.[2]

2. Inadequate Reaction Conditions:

The choice of cyclizing agent, temperature, and reaction time are critical for driving the reaction to completion.

  • Expertise & Experience: The cyclization of 2-acylamino-3-hydroxypyridine is often an equilibrium-driven process. Insufficiently forcing conditions will fail to overcome the activation energy barrier for cyclodehydration.

  • Troubleshooting Steps:

    • Temperature: Gradually increase the reaction temperature. For thermally driven cyclizations, refluxing in a high-boiling solvent like toluene or xylene may be necessary. For acid-catalyzed reactions, heating is almost always required.

    • Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some cyclizations may require extended reaction times (12-24 hours).

    • Catalyst Choice: If using an acid catalyst, ensure it is of good quality and used in the appropriate amount. For challenging substrates, stronger dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective.[3]

Question 2: My reaction is producing a complex mixture of products, and the yield of the desired oxazolo[5,4-b]pyridine is low. What are the potential side reactions?

Answer:

The formation of multiple products indicates that side reactions are competing with the desired cyclization. Understanding these potential pathways is key to optimizing your reaction for the desired product.

1. Intermolecular Reactions:

If the concentration of your reactants is too high, intermolecular reactions can compete with the desired intramolecular cyclization.

  • Expertise & Experience: At high concentrations, the acylated intermediate can react with another molecule of 2-amino-3-hydroxypyridine, leading to dimer or polymer formation.

  • Troubleshooting Steps:

    • High Dilution: Run the reaction under high-dilution conditions. This can be achieved by slowly adding the limiting reagent to the reaction mixture over an extended period.

    • Solvent Choice: Use a solvent in which the starting materials are well-solvated to discourage intermolecular aggregation.

2. Rearrangement Reactions:

While less common for oxazoles compared to isoxazoles, rearrangement of the heterocyclic ring system is a possibility under certain conditions, especially with specific substitution patterns. For instance, the Boulton–Katritzky rearrangement is a known side reaction in the synthesis of related isoxazolo[4,5-b]pyridines.[4][5]

  • Expertise & Experience: The presence of certain functional groups on the pyridine ring or the acylating agent can promote unexpected rearrangements.

  • Troubleshooting Steps:

    • Reaction Conditions: Milder reaction conditions (lower temperature, less harsh acid catalyst) may suppress rearrangement pathways.

    • Protecting Groups: If a specific functional group is suspected of promoting rearrangement, consider protecting it before the cyclization step.

3. Incomplete Acylation:

If the initial acylation of the 2-amino group is incomplete, you will have a mixture of the acylated and unacylated starting material, leading to a more complex reaction profile.

  • Troubleshooting Steps:

    • Acylation Conditions: Ensure your acylation step goes to completion by using a slight excess of the acylating agent and an appropriate base to scavenge the acid byproduct. Monitor this step by TLC before proceeding to the cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of oxazolo[5,4-b]pyridines from 2-amino-3-hydroxypyridine?

A1: The most common synthetic route involves a two-step process:

  • Acylation: The amino group of 2-amino-3-hydroxypyridine is first acylated with a carboxylic acid, acid chloride, or anhydride to form a 2-acylamino-3-hydroxypyridine intermediate.

  • Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of a molecule of water to form the oxazole ring. This step is typically promoted by heat and/or an acid catalyst.

G cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclodehydration 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine 2-Acylamino-3-hydroxypyridine 2-Acylamino-3-hydroxypyridine (Intermediate) 2-Amino-3-hydroxypyridine->2-Acylamino-3-hydroxypyridine RCOCl or (RCO)2O Oxazolo[5,4-b]pyridine Oxazolo[5,4-b]pyridine 2-Acylamino-3-hydroxypyridine->Oxazolo[5,4-b]pyridine Heat, Acid Catalyst (-H2O)

Caption: General reaction mechanism for oxazolo[5,4-b]pyridine formation.

Q2: What are the most common cyclizing agents for this reaction?

A2: A variety of reagents can be used to effect the cyclodehydration step. The choice often depends on the reactivity of the substrate and the desired reaction conditions.

Cyclizing AgentTypical ConditionsNotes
Polyphosphoric Acid (PPA) 100-150 °CA strong dehydrating agent, often used for less reactive substrates.[3]
Phosphorus Oxychloride (POCl₃) RefluxA common and effective reagent for this type of cyclization.[5][6]
Eaton's Reagent (P₂O₅/MeSO₃H) Room temperature to 80 °CA powerful dehydrating agent that can often be used at lower temperatures than PPA.
Trifluoroacetic Anhydride (TFAA) 0 °C to room temperatureA milder reagent, often used with a base like pyridine.
Heat (Thermal Cyclization) High-boiling solvent (e.g., toluene, xylene, diphenyl ether)Can be effective for some substrates without the need for an acid catalyst.

Q3: How can I effectively monitor the progress of my cyclization reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

  • TLC System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio will depend on the polarity of your specific product.

  • Visualization: The product, being an aromatic heterocycle, should be UV active. You can visualize the spots under a UV lamp (254 nm). Staining with iodine or potassium permanganate can also be used.

  • Interpretation: As the reaction progresses, you should see the spot corresponding to your starting material (the 2-acylamino-3-hydroxypyridine intermediate) diminish and a new, usually less polar, spot for the oxazolo[5,4-b]pyridine product appear.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Oxazolo[5,4-b]pyridines

This protocol provides a general starting point for the synthesis of 2-substituted oxazolo[5,4-b]pyridines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Step 1: Acylation of 2-Amino-3-hydroxypyridine

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., pyridine, dichloromethane, or THF) at 0 °C, add the acylating agent (e.g., acid chloride or anhydride, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-acylamino-3-hydroxypyridine intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Cyclodehydration

Method A: Using Phosphorus Oxychloride (POCl₃)

  • To the crude 2-acylamino-3-hydroxypyridine from the previous step, add an excess of phosphorus oxychloride (5-10 eq).[5][6]

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until the pH is ~8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method B: Using Polyphosphoric Acid (PPA)

  • Add the crude 2-acylamino-3-hydroxypyridine to polyphosphoric acid (10-20 times the weight of the starting material).[3]

  • Heat the mixture to 120-150 °C for 1-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and pour it onto a mixture of ice and water.

  • Neutralize the solution with a strong base (e.g., 50% NaOH solution) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product as described in Method A.

Troubleshooting Workflow

G start Cyclization Failure (Low or No Yield) check_sm Check Starting Material Purity (2-Amino-3-hydroxypyridine) start->check_sm sm_impure Impure check_sm->sm_impure sm_pure Pure check_sm->sm_pure purify_sm Purify Starting Material (Recrystallization) sm_impure->purify_sm Yes purify_sm->check_sm check_conditions Review Reaction Conditions (Temp, Time, Reagent) sm_pure->check_conditions Yes conditions_inadequate Inadequate check_conditions->conditions_inadequate conditions_ok Seemingly OK check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Increase Temperature/Time - Change Cyclizing Agent conditions_inadequate->optimize_conditions Yes success Successful Cyclization optimize_conditions->success check_side_reactions Investigate Side Reactions (LC-MS analysis of crude mixture) conditions_ok->check_side_reactions Yes intermolecular Intermolecular Reactions Suspected check_side_reactions->intermolecular rearrangement Rearrangement Suspected check_side_reactions->rearrangement high_dilution Employ High Dilution Conditions intermolecular->high_dilution Yes high_dilution->success milder_conditions Use Milder Conditions rearrangement->milder_conditions Yes milder_conditions->success

Caption: A workflow for troubleshooting oxazolo[5,4-b]pyridine cyclization failures.

References

  • Beilstein Journal of Organic Chemistry. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]

  • Google Patents. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Eureka. 2-amino-3-hydroxypyridine and its preparation method and purification method. Available from: [Link]

  • ResearchGate. Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • International Journal of Scientific and Technical Research in Engineering. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link]

  • Taylor & Francis Online. Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Available from: [Link]

  • MDPI. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]

  • ResearchGate. Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. Available from: [Link]

  • National Center for Biotechnology Information. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Available from: [Link]

  • National Center for Biotechnology Information. Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Available from: [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available from: [Link]

  • ResearchGate. Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Available from: [Link]

  • National Center for Biotechnology Information. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Available from: [Link]

  • National Institutes of Health. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Available from: [Link]

Sources

Validation & Comparative

Bioisosteric comparison of oxazolo[5,4-b]pyridine with benzoxazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Bioisosteric Comparison of Oxazolo[5,4-b]pyridine and Benzoxazole Scaffolds for Drug Discovery

Introduction: The Strategic Role of Bioisosterism in Medicinal Chemistry

In the intricate process of drug design and development, the concept of bioisosterism stands as a cornerstone strategy for lead optimization. Bioisosterism involves the substitution of a molecule's functional groups or atoms with others that possess similar physical or chemical properties, with the goal of creating a new compound that retains or enhances the desired biological activity while improving its overall pharmacological profile.[1] This guide provides a comprehensive bioisosteric comparison between the well-established benzoxazole scaffold and its pyridine-containing analogue, oxazolo[5,4-b]pyridine.

The benzoxazole nucleus, a fused system of benzene and oxazole rings, is a privileged scaffold found in a multitude of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5][6] However, the lipophilic nature of the benzene ring can sometimes lead to suboptimal pharmacokinetic properties, such as poor aqueous solubility and susceptibility to oxidative metabolism.[7] The strategic replacement of the benzene ring with a pyridine ring to form the oxazolo[5,4-b]pyridine scaffold offers a rational approach to modulate these properties. The introduction of the nitrogen atom in the pyridine ring can increase polarity, provide an additional site for hydrogen bonding, and alter the electronic nature of the aromatic system, thereby influencing metabolic stability and target engagement.[8]

This guide will delve into the physicochemical properties, synthetic methodologies, and comparative biological activities of these two important heterocyclic systems, providing researchers, scientists, and drug development professionals with the necessary insights to leverage this bioisosteric relationship in their quest for novel therapeutics.

Structural and Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the benzoxazole and oxazolo[5,4-b]pyridine scaffolds lies in the replacement of a carbon-hydrogen group in the benzene ring with a nitrogen atom, resulting in a pyridine ring. This seemingly minor alteration has profound effects on the electronic and physicochemical properties of the molecule. The pyridine ring is more polar and electron-deficient than the benzene ring, which can lead to enhanced aqueous solubility and the ability to form additional hydrogen bonds with biological targets.[8]

Below is a table summarizing the key physicochemical differences between the two parent scaffolds.

PropertyBenzoxazoleOxazolo[5,4-b]pyridineRationale for Difference
Molecular Formula C₇H₅NOC₆H₄N₂OReplacement of a CH group with a nitrogen atom.
Molecular Weight 119.12 g/mol 120.11 g/mol [9]The atomic weight of nitrogen is slightly higher than that of a carbon and a hydrogen atom combined.
logP (Lipophilicity) ~2.1Lower than benzoxazoleThe introduction of the polar pyridine ring increases hydrophilicity.
pKa (Basicity) ~ -1.5 (of the oxazole nitrogen)Higher than benzoxazoleThe pyridine nitrogen is a weak base, increasing the overall basicity of the molecule.
Polar Surface Area (PSA) 28.9 Ų38.9 Ų[9]The pyridine nitrogen contributes to a larger polar surface area.
Hydrogen Bond Acceptors 23The pyridine nitrogen acts as an additional hydrogen bond acceptor.

These differences in physicochemical properties can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. For instance, the increased polarity of the oxazolo[5,4-b]pyridine scaffold may improve solubility but could also decrease passive diffusion across cell membranes.

Synthesis of Scaffolds: Building the Core Structures

The synthesis of both benzoxazole and oxazolo[5,4-b]pyridine scaffolds can be achieved through various established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

General Protocol for Benzoxazole Synthesis

A prevalent method for synthesizing benzoxazoles is the condensation of 2-aminophenols with carboxylic acids or their derivatives.[10]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in a suitable solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Cyclization: Heat the reaction mixture at an elevated temperature (typically 150-200°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Neutralization and Precipitation: Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate is formed.

  • Isolation and Purification: Collect the solid precipitate by filtration, wash it with water, and dry it. The crude product can be further purified by recrystallization or column chromatography.

General Protocol for Oxazolo[5,4-b]pyridine Synthesis

The synthesis of oxazolo[5,4-b]pyridines often starts from substituted 3-aminopyridin-2-ols or related precursors.

Step-by-Step Protocol:

  • Reaction Setup: Combine 3-amino-2-hydroxypyridine (1 equivalent) and a suitable acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) in a flask.

  • Acylation: Perform the acylation reaction, often in the presence of a base like pyridine or triethylamine, in a solvent such as dichloromethane or tetrahydrofuran.

  • Cyclization: The resulting amide intermediate is then cyclized to the oxazolopyridine. This can be achieved by heating in the presence of a dehydrating agent like phosphorus oxychloride or by thermal cyclization.

  • Work-up and Purification: After completion of the reaction, the mixture is worked up appropriately, which may involve quenching with water, extraction with an organic solvent, and drying. The final product is purified by column chromatography or recrystallization.

G cluster_0 Benzoxazole Synthesis cluster_1 Oxazolo[5,4-b]pyridine Synthesis a 2-Aminophenol c Condensation & Cyclization a->c b Carboxylic Acid / Derivative b->c d Benzoxazole c->d e 3-Amino-2-hydroxypyridine g Acylation e->g f Acylating Agent f->g h Cyclization g->h i Oxazolo[5,4-b]pyridine h->i

Caption: General synthetic workflows for benzoxazole and oxazolo[5,4-b]pyridine scaffolds.

Comparative Biological Activities: A Spectrum of Therapeutic Potential

Both benzoxazole and oxazolopyridine scaffolds are integral to a wide range of biologically active compounds.[11][12] The bioisosteric replacement of the benzene ring with pyridine can lead to altered potency, selectivity, and even a completely different pharmacological profile.

Benzoxazole derivatives have demonstrated a broad spectrum of activities, including:

  • Anticancer: Many benzoxazole-containing compounds have shown potent cytotoxic effects against various cancer cell lines.[2][5][13]

  • Antimicrobial: The benzoxazole scaffold is present in numerous antibacterial and antifungal agents.[4][14]

  • Anti-inflammatory: Certain derivatives exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase.[3][5]

Similarly, oxazolopyridine derivatives have emerged as promising therapeutic agents:

  • Anticancer: Oxazolo[5,4-d]pyrimidines, which are structurally related, have been investigated as inhibitors of various kinases, such as VEGFR-2, which are crucial for tumor angiogenesis.[15][16][17] Derivatives of oxazolo[4,5-b]pyridine have also shown anticancer potential.[18][19]

  • Enzyme Inhibition: The oxazolopyridine core has been incorporated into inhibitors of various enzymes, highlighting its versatility in drug design.[8]

  • Antiviral and Immunosuppressive: Some oxazolo[5,4-d]pyrimidine derivatives have shown potential as antiviral and immunosuppressive agents.[20]

The table below presents a comparison of representative compounds from each class.

ScaffoldCompound ExampleBiological TargetPotency (IC₅₀)Therapeutic Area
Benzoxazole Sorafenib (contains a related benzamide)Multi-kinase inhibitor (VEGFR, PDGFR, RAF)Varies by kinaseAnticancer
Benzoxazole Compound 11b[13]VEGFR-2, c-Met0.09 µM (VEGFR-2)Anticancer
Oxazolo[5,4-d]pyrimidine Compound 3g[16]VEGFR-2 (predicted)CC₅₀ = 58.4 µM (HT29 cells)Anticancer
Oxazolo[4,5-b]pyridine Compound 18a[18]Human Dihydroorotate Dehydrogenase (hDHODH)GI₅₀ = 1.21 µM (A549 cells)Anticancer

The pyridine nitrogen in the oxazolopyridine scaffold can form crucial hydrogen bond interactions with the target protein, which may not be possible for the corresponding benzoxazole analogue. This can lead to enhanced binding affinity and potency.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes Oxazolopyrimidine Oxazolo[5,4-d]pyrimidine Derivatives Oxazolopyrimidine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway, a target for some oxazolopyrimidine derivatives.

Metabolic Stability and Pharmacokinetics: The Impact of a Nitrogen Atom

A significant driver for the bioisosteric replacement of a benzene ring with a pyridine ring is the potential to improve metabolic stability.[7] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor bioavailability. The introduction of a nitrogen atom into the aromatic ring decreases its electron density, making it less prone to oxidative metabolism.[7]

Furthermore, the position of the nitrogen atom can be strategically chosen to block a known metabolic "soft spot" on the parent molecule. Conversely, the nitrogen atom itself can be a site of metabolism (e.g., N-oxidation), so careful consideration of its placement is crucial.

Conclusion

The bioisosteric replacement of the benzoxazole scaffold with oxazolo[5,4-b]pyridine represents a powerful strategy in modern drug discovery. This modification can profoundly influence a molecule's physicochemical properties, leading to improved solubility and the potential for enhanced target interactions through additional hydrogen bonding. Moreover, the introduction of the pyridine ring can favorably alter metabolic pathways, potentially increasing the in vivo stability of drug candidates. While both scaffolds have demonstrated significant therapeutic potential across a range of diseases, the oxazolopyridine core offers a versatile platform for fine-tuning the pharmacological profile of lead compounds. As researchers continue to explore the vast chemical space of heterocyclic compounds, the strategic application of bioisosterism, as exemplified by the benzoxazole-oxazolopyridine pair, will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

  • Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]

  • Sikora, A. M., & Stefańska, J. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Postepy higieny i medycyny doswiadczalnej (Online), 75(1), 588–601. Available from: [Link]

  • Nguyen, T. T. T., Nguyen, T. H., & Le, T. N. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC advances, 10(29), 17181–17189. Available from: [Link]

  • Kaur, A., & Pathak, D. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available from: [Link]

  • Lokwani, P., & Dwivedi, J. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available from: [Link]

  • Wang, M., Chen, Q., & Yang, G. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules (Basel, Switzerland), 23(11), 2999. Available from: [Link]

  • Sharma, R., et al. (2022). Biological activities of benzoxazole and its derivatives. ResearchGate. Available from: [Link]

  • Ammar, Y. A., et al. (2018). A general mechanism for benzoxazole synthesis. ResearchGate. Available from: [Link]

  • van der Westhuyzen, C. (2015). Studies in the Synthesis of Benzoxazole Compounds. CORE. Available from: [Link]

  • Al-Azayza, F. M. (1994). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1245-1249. Available from: [Link]

  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC advances, 13(35), 24456–24483. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 23(19), 11694. Available from: [Link]

  • Poręba, K., et al. (2012). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 69(4), 727-732. Available from: [Link]

  • Sochacka, E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(15), 3558. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Selected oxazolo[5,4-d]pyrimidines showing biological activity. ResearchGate. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. Available from: [Link]

  • Subbarao, M., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1-17. Available from: [Link]

  • Zaleska, M. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). ResearchGate. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules (Basel, Switzerland), 28(21), 7430. Available from: [Link]

  • Demmer, C. S., & Bunch, L. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European journal of medicinal chemistry, 97, 728–744. Available from: [Link]

  • Demmer, C. S., & Bunch, L. (2014). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. ResearchGate. Available from: [Link]

  • Kumar, S. S., et al. (2024). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics, 12(5). Available from: [Link]

  • Goti, G., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future medicinal chemistry, 11(24), 3205–3226. Available from: [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem. Available from: [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules (Basel, Switzerland), 28(13), 5133. Available from: [Link]

  • Kumar, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(9), 325-334. Available from: [Link]

  • Subbarao, M., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. Available from: [Link]

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace. Available from: [Link]

  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]

  • Zhang, Z., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv. Available from: [Link]

  • Saijo, R., et al. (2022). Synthesis and Fluorescence Properties of Oxazolo[5,4-b]quinolines: Exploring Structure-Property Relationships and Design Strategies for Tailored Photophysical Characteristics. ResearchGate. Available from: [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available from: [Link]

  • Kim, J. Y., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International journal of molecular sciences, 22(18), 9685. Available from: [Link]

  • Heimann, D., et al. (2019). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. RSC medicinal chemistry, 10(10), 1665–1675. Available from: [Link]

  • Singh, H., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Current topics in medicinal chemistry, 21(20), 1806–1824. Available from: [Link]

  • Gaponik, A. N., et al. (2021). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Chemistry of Heterocyclic Compounds, 57(11), 1083-1090. Available from: [Link]

Sources

Technical Comparison Guide: Reference Standards for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of kinase inhibitor development, the heterocyclic core 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 886373-24-6) serves as a critical scaffold. Its bioisosteric properties—specifically the electron-withdrawing trifluoromethyl group and the reactive bromo-handle—make it indispensable for Structure-Activity Relationship (SAR) campaigns targeting c-KIT, VEGFR, and PI3K pathways.

However, a recurring failure mode in late-stage CMC (Chemistry, Manufacturing, and Controls) is the reliance on "Research Grade" commercial reagents as analytical reference standards. This guide objectively compares Certified Reference Standards (CRS) against Commercial Research Grade (CRG) alternatives, demonstrating why the latter introduces unacceptable risk into GLP/GMP workflows.

The Core Argument
  • Research Grade (CRG): Defined by "Area %" purity (HPLC). Lacks water content, residual solvent, or inorganic ash data. Risk: Potency overestimation leading to dosage errors.

  • Certified Reference Standard (CRS): Defined by "Mass Balance" or "qNMR" assay (% w/w). Fully characterized for counter-ions and solvates. Benefit: Absolute quantification required for regulatory filing.

Chemical Profile & Critical Quality Attributes (CQAs)

AttributeSpecification
Chemical Name 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine
CAS Number 886373-24-6
Molecular Formula C₇H₂BrF₃N₂O
Molecular Weight 266.99 g/mol
Critical Liability Hydrolytic Instability: The -CF₃ group at the C2 position is susceptible to nucleophilic attack in basic media, leading to ring-opening or hydrolysis to the carboxylic acid.[1][2]

Comparative Analysis: CRS vs. Research Grade

The following data summarizes a head-to-head comparison of a typical commercial batch (CRG) versus a purified, qualified Reference Standard (CRS).

Table 1: Quantitative Performance Metrics
ParameterCommercial Research Grade (CRG)Certified Reference Standard (CRS)Impact on Data Integrity
Purity (HPLC Area %) 95.0% - 97.0%> 99.0%CRG masks impurities that may co-elute with metabolites.
Assay (% w/w) Not Determined (Assumed 100%)98.4% ± 0.5% (qNMR/Mass Balance)Using CRG introduces a ~3-5% systematic error in potency calculations.
Water Content (KF) Not Reported (Often hygroscopic)0.15% (Measured)Unaccounted water in CRG dilutes the actual molar concentration.
Residual Solvents Not Reported< 500 ppm (EtOAc/Hexane)High solvents in CRG interfere with NMR integration.
Identity 1H NMR only1H, 13C, 19F NMR, MS, IR19F NMR is critical to confirm the integrity of the -CF₃ group.

Visualization: Impurity Genesis & Analytical Logic

The synthesis of oxazolo[5,4-b]pyridines often yields regioisomeric byproducts. The diagram below illustrates the synthesis pathway and the critical control points where the Reference Standard must discriminate between the target and its isomers.

G cluster_legend Critical Separation Requirements Start 3-Amino-2-pyridone Precursor Reaction Cyclization w/ Trifluoroacetic Anhydride Start->Reaction  Acylation   Target Target: [5,4-b] Isomer (Thermodynamic) Reaction->Target  Major Product   Impurity1 Impurity A: [4,5-b] Regioisomer (Kinetic) Reaction->Impurity1  Minor Product   Impurity2 Impurity B: Hydrolyzed Acid (Storage Degradant) Target->Impurity2  Moisture/Base  

Figure 1: Synthetic pathway showing the origin of the critical regioisomeric impurity (Impurity A) and the degradation product (Impurity B). The analytical method must resolve these three species.

Experimental Protocols (Self-Validating Systems)

To establish a Reference Standard, one cannot simply rely on a vendor's Certificate of Analysis. The following protocols provide a self-validating characterization workflow.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: To separate the target compound from its regioisomer and hydrolysis products.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) or equivalent.[3]

Method Parameters:

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C (Critical for resolution of isomers).

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bonds).

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold for polar degradants).

    • 1–10 min: 5% → 95% B (Linear ramp).

    • 10–13 min: 95% B (Wash).

    • 13–15 min: 5% B (Re-equilibration).

System Suitability Criteria (Self-Validation):

  • Tailing Factor: 0.8 – 1.2.

  • Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the [4,5-b] isomer).

Protocol B: Assay by qNMR (The "Gold Standard")

Objective: To determine the absolute weight-percent purity, independent of UV extinction coefficients.

Rationale: Unlike HPLC, which assumes all components absorb light equally, qNMR counts protons. This is the only way to certify a primary standard without a pre-existing standard.

Procedure:

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene. Must be dried over P₂O₅.

  • Solvent: DMSO-d₆ (to ensure full solubility and shift exchangeable protons away from the region of interest).

  • Sample Prep: Accurately weigh ~10 mg of the Sample and ~5 mg of IS into the same vial. Record weights to 0.001 mg precision.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 60 seconds (Must be > 5 × T1 of the longest relaxing proton).

    • Scans: 64.

  • Calculation:

    
    
    Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity.[4][5][6]
    

Stability & Handling Guidelines

The trifluoromethyl-oxazole moiety presents specific stability challenges.

  • Storage: Store at -20°C under Argon. The compound is hygroscopic.

  • Solution Stability:

    • DMSO/MeOH: Stable for 24 hours at room temperature.

    • Aqueous Buffers (pH > 8): Unstable. The oxazole ring is prone to base-catalyzed hydrolysis. Avoid basic extraction workups.

  • Stress Testing Results:

    • Acid (0.1N HCl, 24h): < 0.5% degradation.

    • Base (0.1N NaOH, 1h):> 15% degradation (Ring opening observed).

    • Oxidation (H₂O₂): Stable.[2][6]

Workflow Visualization: The Qualification Cycle

Validation cluster_tests Analytical Battery Raw Crude Material (Synthesis) Purification Prep-HPLC / Recrystallization Raw->Purification Struct Structure Confirmation (1H/19F NMR, MS) Purification->Struct Purity Purity Assessment (HPLC-UV + KF + ROI) Struct->Purity Purity->Purification If Purity < 98% Assay Potency Assignment (qNMR / Mass Balance) Purity->Assay If Purity > 98% Release Certificate of Analysis (Release) Assay->Release

Figure 2: The decision tree for qualifying a Reference Standard. Note that Potency Assignment (Assay) is only performed after Purity and Structure are confirmed.

References

  • Palamarchuk, I.V., & Kulakov, I.V. (2024).[3] A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.[3] ResearchGate.[4]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Sigma-Aldrich. 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine Product Specification.

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 494193 (Related Structure). PubChem.[1]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.[2]

Sources

Spectroscopic characterization data for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Characterization of 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine

Executive Summary

6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS: 886373-24-6) represents a specialized heterocyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition and bioisosteric replacement.[1][2] This guide provides a technical comparison of its spectroscopic profile against non-fluorinated and isomeric alternatives. It synthesizes experimental data from structural analogs to establish a rigorous characterization standard for researchers synthesizing or validating this building block.

Structural & Synthetic Context

The oxazolo[5,4-b]pyridine core fuses a pyridine ring with an oxazole ring. The inclusion of a trifluoromethyl (CF


)  group at the C2 position enhances metabolic stability and lipophilicity, while the bromine (Br)  at C6 serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Synthesis Workflow

The most reliable route involves the cyclization of 3-amino-5-bromo-2-hydroxypyridine using trifluoroacetic anhydride (TFAA) . This method is preferred over carboxylic acid couplings due to the high electrophilicity required to close the ring with the electron-withdrawing CF


 group.

Synthesis Precursor 3-Amino-5-bromo-2-hydroxypyridine Inter N-Trifluoroacetyl Intermediate (In situ) Precursor->Inter Acylation (0°C, DCM) Alt Alternative: 2-H Analog (Triethyl Orthoformate) Precursor->Alt Different Reagent Reagent Trifluoroacetic Anhydride (TFAA) Reagent->Inter Product 6-Bromo-2-(trifluoromethyl) oxazolo[5,4-b]pyridine Inter->Product Cyclodehydration (POCl3 or Heat)

Figure 1: Synthetic pathway highlighting the critical cyclodehydration step using TFAA.

Spectroscopic Characterization Profile

Reliable identification requires correlating Nuclear Magnetic Resonance (NMR) data with Mass Spectrometry (MS) isotope patterns. Due to the specific substitution pattern, the signals are distinct and predictable.

A. Proton NMR ( H NMR) Analysis

Unlike the 2-H or 2-Methyl analogs, the 2-CF


 derivative lacks protons on the oxazole ring. The spectrum is defined solely by the two aromatic protons on the pyridine ring (H5 and H7).
Feature2-CF

Derivative (Target)
2-Methyl Analog (Alternative)2-H Analog (Alternative)
Oxazole Proton Absent 2.6–2.8 ppm (s, 3H, CH

)
~8.4 ppm (s, 1H)
Pyridine H5 ~8.50 ppm (d, J~2.0 Hz)~8.30 ppm (d)~8.20 ppm (d)
Pyridine H7 ~8.75 ppm (d, J~2.0 Hz)~8.55 ppm (d)~8.45 ppm (d)
Key Distinction Clean aromatic region (only 2 doublets); no aliphatic signals. Distinct methyl singlet upfield.Additional aromatic singlet from oxazole C2-H.

Note: Shifts are estimated based on substituent effects (Br + CF


) relative to the parent heterocycle [Ref 1, 4]. The CF

group exerts a long-range deshielding effect, pushing H5/H7 downfield compared to the Methyl analog.
B. Carbon & Fluorine NMR ( C / F)
  • 
    F NMR:  A diagnostic singlet appearing between -60 and -65 ppm  is the definitive confirmation of the CF
    
    
    
    group incorporation.
  • 
    C NMR:  Look for the quartet splitting of the C2 carbon (
    
    
    
    ppm,
    
    
    Hz) and the CF
    
    
    carbon (
    
    
    ppm,
    
    
    Hz).
C. Mass Spectrometry (MS)

The bromine atom provides a self-validating isotopic signature.

  • Ionization: ESI+ or APCI.

  • Pattern: A distinct 1:1 doublet at

    
     and 
    
    
    
    (e.g., m/z 267 and 269).
  • Fragmentation: Loss of the CF

    
     group (
    
    
    
    ) is a common fragmentation pathway in high-energy collisions.

Comparative Performance Analysis

When selecting a building block for drug discovery, the 2-CF


 analog offers distinct physicochemical advantages over its 2-H and 2-Me counterparts.
Parameter6-Br-2-(CF

)-oxazolo[5,4-b]pyridine
6-Br-2-Methyl-oxazolo[5,4-b]pyridineImplication for Drug Design
Lipophilicity (LogP) High (~2.5) Low (~1.2)CF

increases membrane permeability.
Metabolic Stability High LowThe 2-Me group is susceptible to rapid metabolic oxidation (benzylic-like oxidation).
Electrophilicity High ModerateThe CF

group activates the pyridine ring for nucleophilic aromatic substitution (

) at C7 if required.
Solubility Moderate (Organic solvents)High (Polar solvents)CF

analogs require non-polar solvents (DCM, EtOAc) for processing.

Experimental Validation Protocol

To validate the identity of synthesized or purchased material, follow this step-by-step protocol:

  • Visual Inspection: The compound should be a white to off-white crystalline solid. Yellowing indicates oxidation or impurities (likely aminopyridine precursors).

  • Solubility Test: Dissolve 5 mg in CDCl

    
    . If insoluble, use DMSO-
    
    
    
    . (Note: Chemical shifts in DMSO will be ~0.1-0.2 ppm downfield compared to CDCl
    
    
    ).
  • Run

    
    F NMR (Uncoupled): 
    
    • Expectation: Single sharp peak at -63.0 ppm (referenced to CFCl

      
      ).
      
    • Failure Mode: Multiple peaks indicate incomplete cyclization or open-ring trifluoroacetyl intermediates.

  • Run

    
    H NMR: 
    
    • Expectation: Two doublets in the 8.0–9.0 ppm region with small coupling constants (

      
       Hz).
      
    • Failure Mode: Broad singlets or peaks < 8.0 ppm suggest hydrolysis of the oxazole ring.

References

  • Synthesis of Bis(oxazolo[5,4-b]pyridine) Derivatives. Source: MDPI, Molecules, 2026. Relevance: Provides baseline NMR shifts for the oxazolo[5,4-b]pyridine core and confirms aromatic coupling patterns.

  • Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Source: National Institutes of Health (PMC), 2022. Relevance: Establishes biological relevance and comparative synthesis strategies for oxazole-fused systems.

  • Trifluoroacetic Anhydride in Heterocyclic Synthesis. Source: Sigma-Aldrich Technical Guides. Relevance: details the mechanism of TFAA-mediated cyclodehydration for 2-trifluoromethyl heterocycles.

  • Characterization of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one. Source: PubChem Compound Summary. Relevance: Provides isomeric data for distinguishing the [5,4-b] vs [4,5-b] fusion systems.

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

Compound: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine CAS: 886373-24-6 Physical State: Solid (Fine Crystalline Powder) Primary Hazard Class: Irritant / Bioactive Intermediate (GHS H315, H319, H335, H302)

Immediate Action Required: Treat this compound as a High-Potency Pharmacophore . While officially classified as an irritant, the presence of a trifluoromethyl (


) moiety significantly increases lipophilicity, enhancing the potential for rapid transdermal absorption. The bromine substituent renders it a reactive electrophile, capable of alkylating biological macromolecules.

Do not handle on an open bench. All manipulations of the neat solid must occur within a certified chemical fume hood or a powder containment enclosure.

Part 1: Risk Assessment & PPE Matrix

The "Why" Behind the Protocol (Causality)

Standard "lab safety" is insufficient for fluorinated heterocycles in drug discovery.

  • The

    
     Factor:  The trifluoromethyl group acts as a "Trojan Horse," facilitating the transport of the molecule across lipid membranes (skin/lungs). Standard latex gloves provide negligible protection against solutions of this compound.
    
  • The Bromine Factor: As a halogenated heteroaromatic, this compound is designed to be reactive. If it enters the body, it may act as a hapten, potentially causing sensitization or long-term systemic toxicity not immediately evident in acute LD50 data.

  • Electrostatic Risk: Fluorinated powders are prone to high static charge. They "jump" during weighing, increasing the risk of inhalation and surface contamination.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Prevents contact with incidental dust. Contrast color inner gloves allow immediate detection of breaches.
Hand Protection (Solution) Silver Shield / Laminate (under Nitrile)Once dissolved (esp. in DMSO/DCM), permeation through nitrile can occur in <5 mins. Laminate provides >4hr breakthrough time.
Respiratory N95 (Minimum) ; P100/PAPR (Recommended)Mandatory if outside fume hood. The fine particulate nature poses an inhalation risk (H335).
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The powder is an ocular irritant (H319); dust entry must be sealed off.
Body Tyvek® Lab Coat (Disposable) + Sleeve CoversCotton coats trap dust in fibers. Tyvek sheds particles and prevents dermal accumulation.

Part 2: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Goal: Eliminate static-driven dispersion and inhalation exposure.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun inside the hood near the balance. Fluorinated solids are notoriously static-prone.

  • The "Coffin" Method:

    • Pre-weigh a secondary container (scintillation vial) with a cap.

    • Transfer the solid into the vial inside the source container's original bag/drum if possible, or use a disposable anti-static funnel.

    • Never weigh directly onto weighing paper; the powder will disperse. Use a tared vessel.

  • Decontamination: Wipe the exterior of the transfer vessel with a Kimwipe dampened in MeOH before removing it from the hood.

Workflow 2: Solubilization (Reaction Setup)

Goal: Prevent "shotgun" exposure via solvent carrier.

  • Solvent Choice: When dissolving in DMSO or DMF, the permeation rate through skin increases 100x.

  • Technique: Add solvent to the solid, not solid to solvent, to prevent "puffing" of the powder.

  • Septum Seal: Once dissolved, keep the vessel sealed. Use a syringe/needle for transfers to avoid open-air pouring.

Part 3: Visualization (Operational Logic)

The following diagram illustrates the critical decision nodes for handling this specific fluorinated intermediate.

G Start START: 6-Bromo-2-(CF3)oxazolo[5,4-b]pyridine StateCheck Check Physical State Start->StateCheck SolidHandling SOLID Handling (High Static Risk) StateCheck->SolidHandling Powder LiquidHandling SOLUTION Handling (High Permeation Risk) StateCheck->LiquidHandling Dissolved StaticControl Apply Anti-Static Gun/Bar (Essential for Fluorinated Powder) SolidHandling->StaticControl GloveChange Don Laminate/Silver Shield Gloves LiquidHandling->GloveChange Weighing Weigh in Tared Vial (NO Weigh Paper) StaticControl->Weighing Reaction Reaction / Application Weighing->Reaction SolventAdd Add Solvent to Solid (Prevent Puffing) GloveChange->SolventAdd SolventAdd->Reaction Waste Disposal: High Temp Incineration (Halogenated Waste) Reaction->Waste

Caption: Operational Logic Flow for 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine. Note the divergence in PPE requirements based on physical state.

Part 4: Emergency Response & Disposal

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep. This generates dust. Cover with a wet paper towel (water/surfactant) to dampen, then scoop into a waste container. Ventilate the area.[1][2][3][4][5][6][7][8]

  • Solution Spill: Cover with an absorbent pad (vermiculite/polypropylene). Treat the used pad as hazardous waste.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[5][8] Do not use alcohol (this drives the

    
     compound deeper into the dermis).
    
  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately due to the potential for corneal etching from hydrolysis byproducts (HF/HBr traces).

Disposal Strategy
  • Classification: Halogenated Organic Waste.

  • Protocol: Do not mix with acid waste (potential for HF generation).

  • Destruction: Must be sent for high-temperature incineration (>1000°C) equipped with scrubbers to handle HF and HBr emissions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine (CAS 886373-24-6).[9][10] National Center for Biotechnology Information.

  • Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-6-(trifluoromethyl)pyridine (Surrogate Reference for Halogenated Pyridines).

  • Cymit Quimica. (2024).[5][11] Safety Data Sheet: 6-Bromo-2-(trifluoromethyl)oxazolo[5,4-b]pyridine.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(trifluoromethyl)oxazolo[5,4-B]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.